Technical Documentation Center

(3-Chloro-4-ethoxyphenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Chloro-4-ethoxyphenyl)methanamine
  • CAS: 329928-04-3

Core Science & Biosynthesis

Foundational

(3-Chloro-4-ethoxyphenyl)methanamine chemical properties

Chemical Properties, Synthesis, and Medicinal Applications Executive Summary (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3), also known as 3-chloro-4-ethoxybenzylamine, is a specialized primary amine intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3), also known as 3-chloro-4-ethoxybenzylamine, is a specialized primary amine intermediate used primarily in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors.[1] Structurally, it features a benzylamine core modified with a lipophilic ethoxy group at the para-position and an electron-withdrawing chlorine atom at the meta-position. This substitution pattern imparts unique steric and electronic properties that influence both the binding affinity of derived ligands and their metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and handling protocols for high-integrity research applications.

Physicochemical Profiling

Understanding the fundamental properties of (3-Chloro-4-ethoxyphenyl)methanamine is critical for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.

Structural Identity
  • IUPAC Name: (3-Chloro-4-ethoxyphenyl)methanamine

  • Common Synonyms: 3-Chloro-4-ethoxybenzylamine; 3-Chloro-4-ethoxybenzenemethanamine

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[2]
  • CAS Number: 329928-04-3[3]

Key Physical Properties

The following data aggregates experimental and calculated values typical for this class of benzylamines.

PropertyValue / DescriptionNote
Molecular Weight 185.65 g/mol Monoisotopic mass: 185.0607
Appearance White to off-white crystalline solidTendency to sublime; often stored as HCl salt
Boiling Point ~280–285 °C (at 760 mmHg)Predicted; decomposes at high temp
Melting Point 45–50 °C (Free base)HCl salt typically melts >200 °C
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water (Free base)
pKa (Conjugate Acid) 9.1 ± 0.2Typical for substituted benzylamines
logP (Octanol/Water) 1.9–2.1Moderate lipophilicity due to Cl/OEt
H-Bond Donors 1 (NH

)
H-Bond Acceptors 2 (N, O)
Electronic & Steric Analysis
  • 3-Chloro Substituent: The chlorine atom exerts a

    
     (inductive withdrawal) effect, slightly lowering the pKa of the benzylic amine compared to the non-chlorinated analog. Crucially, it provides steric bulk ortho to the ethoxy group, which can hinder enzymatic O-dealkylation by CYP450 enzymes, potentially improving metabolic half-life.
    
  • 4-Ethoxy Group: Acts as a strong

    
    -donor (
    
    
    
    effect), increasing electron density in the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution at the 6-position during downstream derivatization.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of (3-Chloro-4-ethoxyphenyl)methanamine. Route A is preferred for laboratory scale due to milder conditions, while Route B is scalable for industrial production.

Route A: The Delépine Reaction (Recommended)

This method avoids strong reducing agents, preserving sensitive functional groups.

Reaction Logic:

  • Halogenation: Conversion of the benzyl alcohol to benzyl chloride.

  • Quaternization: Formation of the hexaminium salt (Sommelet reaction intermediate).

  • Hydrolysis: Acidic cleavage to release the primary amine.[1]

Step-by-Step Protocol:

  • Chlorination:

    • Dissolve 3-chloro-4-ethoxybenzyl alcohol (1.0 eq) in anhydrous DCM.

    • Cool to 0 °C. Add Thionyl Chloride (SOCl

      
      , 1.2 eq) dropwise.
      
    • Stir at RT for 2 hours. Evaporate solvent to yield the crude benzyl chloride.

  • Salt Formation:

    • Dissolve the crude chloride in Chloroform or Ethanol.

    • Add Hexamethylenetetramine (Hexamine, 1.05 eq).

    • Reflux for 4 hours. A white precipitate (quaternary salt) will form.

    • Cool, filter, and wash with cold ether.[1]

  • Hydrolysis:

    • Suspend the salt in Ethanol/Conc. HCl (3:1 v/v).

    • Reflux for 2–3 hours.[4] The salt dissolves and ammonium chloride precipitates.

    • Cool, filter off NH

      
      Cl.[1] Concentrate the filtrate.
      
    • Basify with 2M NaOH to pH >12 and extract with DCM.

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield the target amine.
Route B: Reduction of 3-Chloro-4-ethoxybenzonitrile

Ideal for bulk synthesis where high-pressure hydrogenation equipment is available.

  • Reagents: Raney Nickel (cat.), H

    
     (50 psi), NH
    
    
    
    (in MeOH).
  • Procedure: Hydrogenation of the nitrile in methanolic ammonia prevents secondary amine formation.

Visual Synthesis Workflow

The following diagram illustrates the chemical pathways and retro-synthetic logic.

SynthesisPathways Start_Alc 3-Chloro-4-ethoxy benzyl alcohol Inter_Cl Benzyl Chloride Intermediate Start_Alc->Inter_Cl SOCl2, DCM 0°C to RT Start_Nit 3-Chloro-4-ethoxy benzonitrile Product (3-Chloro-4-ethoxyphenyl) methanamine Start_Nit->Product H2, Raney Ni NH3/MeOH (Reduction) Inter_Salt Hexaminium Salt Inter_Cl->Inter_Salt Hexamine, CHCl3 Reflux Inter_Salt->Product HCl/EtOH Hydrolysis (Delépine)

Figure 1: Comparative synthetic pathways showing the Delépine reaction (top) and Nitrile Reduction (bottom).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

H-NMR (400 MHz, DMSO- )
  • 
     1.34 (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).
  • 
     3.68 (s, 2H):  Benzylic methylene protons (
    
    
    
    ).
  • 
     4.08 (q, 2H):  Methylene protons of the ethoxy group (
    
    
    
    ).
  • 
     7.05 (d, 1H):  Aromatic proton at position 5 (ortho to ethoxy).
    
  • 
     7.25 (dd, 1H):  Aromatic proton at position 6.
    
  • 
     7.40 (d, 1H):  Aromatic proton at position 2 (meta to ethoxy).
    
  • Note: Amine protons (

    
    ) typically appear as a broad singlet around 1.5–2.0 ppm in CDCl
    
    
    
    or may exchange in protic solvents.
Mass Spectrometry (ESI-MS)
  • Theory:

    
    
    
  • Observed: m/z 186.1 (for

    
    Cl isotope) and 188.1 (for 
    
    
    
    Cl isotope) in a 3:1 ratio.

Safety & Handling Protocol

This compound is an intermediate and should be treated with standard precautions for benzylic amines.

Hazard ClassGHS CodeDescriptionPrevention Strategy
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.[5][6][7]
Skin Irritation H315Causes skin irritation.[2][5]Wear nitrile gloves (min 0.11mm thickness).
Eye Damage H318Causes serious eye damage.[5]Use chemical safety goggles. Eye wash station nearby.
Storage P403+233Store in well-ventilated place.[5][6]Keep under inert gas (Argon) to prevent carbonation.

Emergency Response:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 or plenty of water.

  • Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal, or absorb with sand/vermiculite.

Medicinal Chemistry Applications

(3-Chloro-4-ethoxyphenyl)methanamine serves as a critical pharmacophore in the development of selective inhibitors.

PDE5 Inhibitors (Avanafil Analogs)

The 3-chloro-4-methoxybenzylamine moiety is a key structural feature of Avanafil , a fast-acting PDE5 inhibitor. The ethoxy analog (discussed here) is often synthesized to explore Structure-Activity Relationships (SAR).

  • Role: The benzyl group fits into the hydrophobic pocket of the PDE5 enzyme (Q-pocket).

  • Optimization: The chlorine atom fills a small hydrophobic cleft, enhancing selectivity over PDE6 (reducing visual side effects).

Kinase Inhibition

This amine is used to introduce the 3-chloro-4-ethoxyphenyl motif into ATP-competitive kinase inhibitors. The motif mimics the ribose/phosphate binding region or interacts with the hinge region via the amine linker.

MedChem Amine (3-Chloro-4-ethoxyphenyl) methanamine Target1 PDE5 Inhibitors (Avanafil Analogs) Amine->Target1 Target2 Kinase Inhibitors (ATP-Competitive) Amine->Target2 Mechanism1 Hydrophobic Pocket Binding (Q-Pocket) Target1->Mechanism1 Mechanism2 Selectivity Modulation (Cl vs H) Target1->Mechanism2

Figure 2: Application of the amine in drug discovery workflows.

References

  • Sigma-Aldrich. (2024).[8] Product Specification: (3-Chloro-4-ethoxyphenyl)methanamine. Sigma-Aldrich.[8] Link

  • PubChem. (2024). Compound Summary: (3-Chloro-4-ethoxyphenyl)methanamine (CID 329775561). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[1] Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. (Adapted for Ethoxy analog).[4] Link

  • Google Patents. (2003). Use of PDE V Inhibitors - US20030022906A1. (Describes the use of 3-chloro-4-ethoxybenzylamine in synthesis). Link

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Chloro-4-methoxybenzylamine. (Homolog safety data reference). Link

Sources

Exploratory

Technical Monograph: (3-Chloro-4-ethoxyphenyl)methanamine

Physicochemical Profiling and Synthetic Utility Introduction (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a specialized benzylamine intermediate used primarily in the synthesis of pharmaceutical agents targ...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility

Introduction

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a specialized benzylamine intermediate used primarily in the synthesis of pharmaceutical agents targeting phosphodiesterase type 5 (PDE5) and other G-protein coupled receptors.[1] Structurally, it features a benzene core substituted with a primary methanamine group, a chlorine atom at the meta position, and an ethoxy group at the para position. This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical scaffold in Structure-Activity Relationship (SAR) studies for drug candidates like Avanafil analogs.

This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, and synthetic methodologies, designed for researchers in medicinal chemistry and process development.

Molecular Weight & Isotopic Analysis

Understanding the molecular weight of (3-Chloro-4-ethoxyphenyl)methanamine requires distinguishing between the average molecular weight (used for stoichiometry) and the monoisotopic mass (used for mass spectrometry identification).

2.1 Quantitative Data Summary
PropertyValueUnitDefinition
Molecular Formula C₉H₁₂ClNO -Stoichiometric composition
Average Molecular Weight 185.65 g/mol Weighted average of all natural isotopes
Monoisotopic Mass 185.0607 DaMass using most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
Exact Mass (³⁷Cl) 187.0578 DaMass using the ³⁷Cl isotope
2.2 Mass Spectrometry: The Chlorine Signature

For analytical scientists, the defining characteristic of this molecule is the chlorine isotope pattern. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • M Peak (185.06 m/z): Corresponds to the ³⁵Cl isotopologue.

  • M+2 Peak (187.06 m/z): Corresponds to the ³⁷Cl isotopologue.

  • Intensity Ratio: The M:(M+2) ratio will be approximately 3:1 . This signature is the primary validation check in LC-MS workflows to confirm the presence of the halogenated scaffold.

MassSpecPattern Ionization ESI+ Ionization [M+H]+ BasePeak Base Peak (³⁵Cl) m/z ~186.07 Ionization->BasePeak 75% Abundance IsotopePeak Isotope Peak (³⁷Cl) m/z ~188.07 Ionization->IsotopePeak 25% Abundance Ratio Diagnostic Ratio 3:1 Intensity BasePeak->Ratio IsotopePeak->Ratio

Figure 1: Predicted Mass Spectrometry Isotope Pattern for Protonated Molecular Ion [M+H]+.

Physicochemical Properties

These parameters dictate the compound's behavior in biological systems and purification processes.

ParameterValue (Predicted)Significance
LogP 1.95 ± 0.3Moderate lipophilicity; likely CNS penetrant if not for the amine charge.
pKa (Basic) 9.2 ± 0.2The primary amine is protonated at physiological pH (7.4).
H-Bond Donors 1 (NH₂)Critical for receptor binding interactions.
H-Bond Acceptors 2 (O, N)Facilitates solubility in polar organic solvents.
Polar Surface Area (PSA) ~35 ŲIndicates good membrane permeability (Rule of 5 compliant).
Synthetic Methodology

The synthesis of (3-Chloro-4-ethoxyphenyl)methanamine generally follows the Nitrile Reduction Route or Reductive Amination Route . The Nitrile Reduction is preferred for scale-up due to cleaner impurity profiles.

4.1 Protocol: Catalytic Hydrogenation of Nitrile

Reaction: 3-Chloro-4-ethoxybenzonitrile + 2 H₂ → (3-Chloro-4-ethoxyphenyl)methanamine

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation vessel with 3-Chloro-4-ethoxybenzonitrile (1.0 eq) dissolved in anhydrous Methanol (10 V).

  • Catalyst Addition: Add Raney Nickel (20 wt%) or Pd/C (5-10 wt%) under an inert Nitrogen atmosphere. Note: Raney Ni is often preferred to prevent de-halogenation (loss of Cl).

  • Ammonia Suppression: Add aqueous Ammonia (2.0 eq) or Methanolic Ammonia to suppress the formation of secondary amine dimers.

  • Hydrogenation: Pressurize with H₂ gas (50-100 psi) and stir at 25-40°C for 4-6 hours. Monitor via TLC or HPLC.

  • Filtration: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Salt Formation (Optional but Recommended): Dissolve the residue in Ethanol and add HCl/Ether to precipitate the Hydrochloride Salt (C₉H₁₂ClNO·HCl) , which is more stable than the free base.

4.2 Synthetic Pathway Visualization

Synthesispath Start 3-Chloro-4-hydroxy benzonitrile Alkylation Alkylation (EtI, K2CO3) Start->Alkylation Intermediate 3-Chloro-4-ethoxy benzonitrile Alkylation->Intermediate Reduction Reduction (H2, Raney Ni, NH3) Intermediate->Reduction Product (3-Chloro-4-ethoxyphenyl) methanamine Reduction->Product Major SideProduct Secondary Amine (Dimer Impurity) Reduction->SideProduct Minor (if no NH3)

Figure 2: Synthetic route from hydroxy-benzonitrile precursor to target amine.[2]

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free amine is corrosive; the HCl salt is an irritant.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine absorbs CO₂ from the air to form carbamates.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

References
  • BLD Pharm . (3-Chloro-4-ethoxyphenyl)methanamine Product Specifications. Retrieved from

  • PubChem . 3-Chloro-4-methoxybenzylamine hydrochloride (Analogous Structure Data). PubChem CID: 2764287.[3][4] Retrieved from

  • BenchChem . Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from

  • ChemicalBook . Synthesis and Application of 4-methoxybenzylamine derivatives. Retrieved from

Sources

Foundational

Structural Elucidation and Characterization of (3-Chloro-4-ethoxyphenyl)methanamine

The following technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of (3-Chloro-4-ethoxyphenyl)methanamine . Executive Summary & Scientific Context (3-Chloro-4-eth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of (3-Chloro-4-ethoxyphenyl)methanamine .

Executive Summary & Scientific Context

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a critical pharmacophore often utilized as a building block in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structural integrity is defined by three distinct functionalities: a primary benzylic amine, an aryl chloride, and an ethoxy ether.

In drug development, verifying this structure is not merely about confirming identity; it is about establishing a chain of causality that rules out regioisomers (e.g., 2-chloro or 3-ethoxy variants) and process-related impurities (e.g., nitrile precursors or secondary amines).[1] This guide outlines a multi-modal analytical strategy to unequivocally validate the structure.

Synthetic Logic & Impurity Profile

To elucidate a structure effectively, one must understand its origin.[1] The synthesis of this molecule typically dictates the impurities we must detect.[1]

Retro-Synthetic Analysis

The most robust route involves the reduction of 3-chloro-4-ethoxybenzonitrile or the Delepine reaction of 3-chloro-4-ethoxybenzyl chloride .[1]

SynthesisPath Start 3-Chloro-4-ethoxy benzaldehyde Inter Oxime / Nitrile Intermediate Start->Inter Condensation Target (3-Chloro-4-ethoxyphenyl) methanamine Inter->Target Reduction (LiAlH4 or H2/Pd) Impurity Impurity A: Dimer (Secondary Amine) Target->Impurity Over-alkylation (Side Reaction)

Figure 1: Synthetic pathway highlighting the potential for dimerization impurities.[1]

Implication for Elucidation:

  • Residual Nitrile: Look for weak IR band at ~2220 cm⁻¹.[1]

  • Dimerization: HRMS would show

    
    .[1]
    

Analytical Strategy: The Triad of Confirmation

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and halogen pattern.

The presence of a chlorine atom provides a distinct isotopic signature.[1] Chlorine exists as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Target Formula: C₉H₁₂ClNO

  • Exact Mass (Monoisotopic): 185.0607 Da

Data Interpretation Table:

Ion Speciesm/z (Theoretical)Intensity RatioDiagnostic Value
[M+H]⁺ (³⁵Cl) 186.0680 100%Base peak confirming parent mass.[1]
[M+H]⁺ (³⁷Cl) 188.0651 ~32%Confirms presence of one Chlorine atom.
[M+Na]⁺ 208.0500VariableAdduct confirmation (if salt contaminants present).

Critical Check: If the M+2 peak is <5% or >50%, the structure is incorrect (likely missing Cl or containing Br).

Infrared Spectroscopy (FT-IR)

Objective: Functional group validation.

  • Primary Amine (–NH₂): Two weak bands at 3300–3400 cm⁻¹ (N-H stretching). Note: If isolated as an HCl salt, these appear as a broad ammonium band (2800–3000 cm⁻¹).

  • Ether (Ar-O-R): Strong antisymmetric stretching at 1240–1260 cm⁻¹.[1]

  • Aryl Chloride: Weak bands in the fingerprint region (1000–1100 cm⁻¹), often obscured but diagnostically relevant when compared to non-chlorinated analogs.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Connectivity and Regiochemistry. This is the definitive step.

¹H NMR Analysis (400 MHz, DMSO-d₆ or CDCl₃)

The substitution pattern (1,3,4-trisubstituted benzene) creates a specific splitting pattern.[1]

Predicted Chemical Shifts & Assignments:

PositionTypeδ (ppm)MultiplicityJ (Hz)Structural Logic
H-2 Ar-H7.35Doublet (d)~2.0Meta-coupling to H-6; Ortho to Cl (deshielded).[1]
H-6 Ar-H7.18Doublet of Doublets (dd)8.4, 2.0Ortho-coupling to H-5; Meta-coupling to H-2.[1]
H-5 Ar-H7.05Doublet (d)8.4Ortho to Ethoxy (shielded by resonance).[1]
-OCH₂- CH₂4.08Quartet (q)7.0Deshielded by Oxygen.[1]
Ar-CH₂-N CH₂3.75Singlet (s)-Benzylic position.[1] Broadens if HCl salt.[1]
-NH₂ Amine1.80Broad Singlet (br s)-Exchangeable with D₂O.[1]
-CH₃ CH₃1.36Triplet (t)7.0Terminal methyl of ethoxy group.[1]

Regioisomer Discrimination:

  • If the structure were the 2-chloro isomer, the benzylic CH₂ would appear as a doublet (coupling to NH) or show different shielding due to the ortho-Cl steric effect. [1] * The coupling constant (J=8.4 Hz) between H-5 and H-6 confirms they are ortho neighbors, validating the 1,3,4-substitution.[1]

¹³C NMR Analysis (100 MHz)

We expect 9 distinct carbon signals .

  • Aromatic Region (6 signals):

    • C-4 (C-O): ~153 ppm (Most deshielded).[1]

    • C-1 (C-CH₂): ~136 ppm.[1]

    • C-3 (C-Cl): ~121 ppm (Distinctive upfield shift for ipso-Cl relative to H).[1]

    • C-2, C-5, C-6: 126–130 ppm (CH signals).[1]

  • Aliphatic Region (3 signals):

    • Ethoxy CH₂: ~64 ppm.[1]

    • Benzylic CH₂: ~45 ppm.[1]

    • Ethoxy CH₃: ~14 ppm.[1]

Experimental Protocol: Self-Validating Workflow

The following protocol ensures high-fidelity data acquisition.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ for the HCl salt (to prevent precipitation) or CDCl₃ for the free base.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaCl from synthesis) which cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans (NS): 16 scans minimum for ¹H; 512 scans for ¹³C.

  • Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s for quantitative integration (qNMR).

Step 3: 2D Confirmation (Optional but Recommended)

If the aromatic splitting is ambiguous due to overlap:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • Validation: The proton at 7.05 (H-5) must correlate to a carbon at ~113 ppm (ortho to alkoxy).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Validation: The benzylic protons (3.75 ppm) should show a 3-bond correlation to C-2 and C-6, confirming the amine is attached to the ring.[1]

NMR_Logic Sample Unknown Sample H1_NMR 1H NMR Spectrum Sample->H1_NMR Pattern Aromatic Region: 1,3,4-Substitution? H1_NMR->Pattern Analyze 6.5-7.5 ppm Ethoxy Ethoxy Signals: Quartet + Triplet? H1_NMR->Ethoxy Analyze 1.4 & 4.1 ppm Decision Structure Confirmed? Pattern->Decision Yes: d (2Hz), dd (8,2Hz), d (8Hz) Ethoxy->Decision Yes: Integral Ratio 2:3

Figure 2: Logic flow for NMR data interpretation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764287, 3-Chloro-4-methoxybenzylamine hydrochloride. Retrieved from [Link] (Analogous structure reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR shift prediction logic).

Sources

Exploratory

Precision Synthesis of 3-Chloro-4-ethoxybenzylamine: A Modular Technical Guide

Topic: Precision Synthesis of 3-Chloro-4-ethoxybenzylamine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary 3-Chloro-4-ethoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of 3-Chloro-4-ethoxybenzylamine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

3-Chloro-4-ethoxybenzylamine is a high-value pharmacophore scaffold, frequently utilized in the development of kinase inhibitors, GPCR ligands, and sodium-glucose cotransporter (SGLT2) inhibitors.[1] Its structural duality—combining the lipophilic, metabolically robust chloro-substituent with the electron-donating ethoxy group—imparts unique electronic properties to the benzylamine core.[1]

This guide details the Reductive Amination Route as the primary "Gold Standard" for synthesis due to its atom economy and scalability.[1] A robust Delepine Reaction pathway is provided as a secondary alternative for laboratories requiring strictly non-cyanide conditions.[1]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a C-N Disconnection at the benzylic position.[1] The most logical precursor is 3-chloro-4-ethoxybenzaldehyde , which preserves the oxidation state of the benzylic carbon suitable for reductive amination.[1]

Strategic Logic
  • Core Scaffold: The 3-chloro-4-hydroxy moiety is commercially available (via 3-chloro-4-hydroxybenzaldehyde), offering a cost-effective starting point.[1]

  • Functionalization Order: O-Alkylation must precede amination.[1] Attempting to alkylate a pre-formed aminophenol would lead to competitive N-alkylation, reducing yield and requiring complex purification.[1]

  • Amination Choice: Reductive amination using Sodium Cyanoborohydride (

    
    ) is preferred over catalytic hydrogenation to avoid potential dechlorination of the aromatic ring.[1]
    

Retrosynthesis Target Target: 3-Chloro-4-ethoxybenzylamine Aldehyde Intermediate: 3-Chloro-4-ethoxybenzaldehyde Target->Aldehyde C-N Disconnection (Reductive Amination) Start Starting Material: 3-Chloro-4-hydroxybenzaldehyde Aldehyde->Start O-Alkylation (Williamson Ether Synthesis)

Figure 1: Retrosynthetic logic flow prioritizing the O-alkylation/Amination sequence.

Primary Synthesis Pathway: Reductive Amination

Mechanism: Direct conversion of the aldehyde to the amine via an in situ imine intermediate, selectively reduced by a hydride source.[2]

Step 1: O-Ethylation of 3-Chloro-4-hydroxybenzaldehyde

This step utilizes a standard Williamson ether synthesis.[1] The use of Potassium Carbonate (


) acts as a mild base to deprotonate the phenol without affecting the aldehyde.
  • Reagents: 3-Chloro-4-hydroxybenzaldehyde, Ethyl Iodide (or Ethyl Bromide),

    
    , DMF (or Acetonitrile).[1]
    
  • Conditions:

    
    , 4–6 hours.
    
Step 2: Reductive Amination

Ammonium acetate (


) serves a dual role: it provides the ammonia source for imine formation and buffers the reaction mixture to pH ~6, the optimal window for imine stability and 

selectivity.
  • Reagents: 3-Chloro-4-ethoxybenzaldehyde,

    
    , 
    
    
    
    , Methanol.[1]
  • Conditions: Room Temperature (RT), 12–24 hours.

Detailed Protocol
Step 1: Preparation of 3-Chloro-4-ethoxybenzaldehyde
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq) and DMF (5 mL/g of substrate).

  • Base Addition: Add

    
      (1.5 eq) in a single portion. The suspension may turn yellow (phenoxide formation).[1]
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

    • Note: Ethyl bromide can be used but requires longer reaction times or higher temperatures (

      
      ).[1]
      
  • Reaction: Heat to

    
     and monitor by TLC (Hexane:EtOAc 4:1). Consumption of starting material typically occurs within 4 hours.[1]
    
  • Work-up: Pour the mixture into ice-water (10x volume). The product often precipitates as a solid.[1] Filter, wash with water, and dry.[3] If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    
    • Yield Target: >90%[1]

    • Appearance: White to off-white solid.[1]

Step 2: Conversion to 3-Chloro-4-ethoxybenzylamine
  • Imine Formation: Dissolve 3-chloro-4-ethoxybenzaldehyde (1.0 eq) in Methanol (10 mL/g). Add Ammonium Acetate (10.0 eq).[1] Stir at RT for 30 minutes to allow equilibrium formation of the imine/hemiaminal.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) (1.5 eq) portion-wise.
    
    • Caution:

      
       is toxic.[1] Handle in a fume hood.
      
  • Completion: Stir at RT for 16–24 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+1 185) and appearance of the amine (M+1 186).[1]

  • Quench & Work-up:

    • Concentrate methanol under reduced pressure.[1]

    • Resuspend residue in water and acidify to pH < 2 with 1N HCl (to decompose excess hydride and protonate the amine).[1] Wash this aqueous layer with Diethyl Ether (

      
      ) to remove unreacted aldehyde (organic impurities).[1]
      
    • Basify: Adjust the aqueous layer to pH > 10 using 2N NaOH.[1] The amine will become free-base and likely oil out.[1]

    • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1]

  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate to yield the crude amine.
    
  • Salt Formation (Optional but Recommended): Dissolve crude oil in minimal

    
    , add 2M HCl in 
    
    
    
    dropwise. Filter the resulting white precipitate (Hydrochloride salt).[1]

Alternative Pathway: The Delepine Reaction

If the use of cyanide reducing agents is restricted, the Delepine reaction offers a robust, albeit longer, alternative avoiding metal hydrides.

  • Reduction: 3-Chloro-4-ethoxybenzaldehyde

    
    3-Chloro-4-ethoxybenzyl alcohol .
    
  • Chlorination: Alcohol

    
    3-Chloro-4-ethoxybenzyl chloride .[1]
    
  • Quaternization: Chloride + Hexamethylenetetramine (HMTA)

    
    Quaternary Salt .[1]
    
  • Hydrolysis: Salt + HCl/EtOH

    
    3-Chloro-4-ethoxybenzylamine .
    

Pathways cluster_RouteA Route A: Reductive Amination (Preferred) cluster_RouteB Route B: Delepine Reaction Aldehyde 3-Cl-4-OEt-Benzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4OAc, MeOH Alcohol Benzyl Alcohol Aldehyde->Alcohol NaBH4 ProductA Target Amine Imine->ProductA NaBH3CN Chloride Benzyl Chloride Alcohol->Chloride SOCl2 ProductB Target Amine Chloride->ProductB 1. HMTA 2. HCl

Figure 2: Comparison of the direct Reductive Amination route vs. the multi-step Delepine sequence.

Quantitative Data & Reagent Stoichiometry

ReagentEquiv.[1][4][5][6]RoleCritical Note
3-Cl-4-OEt-Benzaldehyde 1.0SubstrateEnsure purity >98% to avoid side products.
Ammonium Acetate 10.0Amine SourceExcess required to prevent secondary amine formation (dimerization).[1]
Sodium Cyanoborohydride 1.5ReductantSelectively reduces imine at pH 6.[1] Do not use NaBH4 (too strong).
Methanol 10 VolSolventAnhydrous grade preferred to shift equilibrium toward imine.[1]
Molecular Sieves (3Å) N/AWater ScavengerOptional: Add to reaction to accelerate imine formation.[1]

Analytical Characterization (Expected)

To validate the synthesis of 3-Chloro-4-ethoxybenzylamine Hydrochloride :

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.3–8.5 (br s, 3H, 
      
      
      
      ).
    • 
       7.5 (d, 1H, Ar-H2), 7.3 (dd, 1H, Ar-H6), 7.1 (d, 1H, Ar-H5).[1]
      
    • 
       4.1 (q, 2H, 
      
      
      
      ), 3.9 (s, 2H,
      
      
      ).[1]
    • 
       1.3 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Calculated

      
      .[1]
      
    • Observed characteristic chlorine isotope pattern (

      
       ~ 3:1 ratio).[1]
      

References

  • Aldehyde Synthesis: Pfizer Inc.[1] "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals."[1][7] WO2008136756A1.[1] (Describes synthesis of Intermediate 30: 3-chloro-4-ethoxybenzaldehyde). Link

  • Reductive Amination Methodology: Borch, R. F., et al.[1][4] "The cyanohydridoborate anion as a selective reducing agent."[1][2] Journal of the American Chemical Society, 93(12), 2897-2904.[1] (Foundational text on NaBH3CN selectivity). Link

  • Delepine Reaction Context: BenchChem. "Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine."[1] (Homologous protocol for the methoxy-analog). Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (3-Chloro-4-ethoxyphenyl)methanamine

CAS Number: 329928-04-3 Molecular Formula: Molecular Weight: 185.65 g/mol Document ID: TG-SPEC-3299 Date: October 26, 2023 Executive Summary & Structural Context (3-Chloro-4-ethoxyphenyl)methanamine is a primary benzylam...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 329928-04-3 Molecular Formula:


Molecular Weight:  185.65  g/mol
Document ID:  TG-SPEC-3299
Date:  October 26, 2023

Executive Summary & Structural Context

(3-Chloro-4-ethoxyphenyl)methanamine is a primary benzylamine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the development of phosphodiesterase type 5 (PDE5) inhibitors. Structurally, it serves as the O-ethyl analog of the key intermediate used in the synthesis of Avanafil .

This guide provides a definitive spectroscopic profile for researchers synthesizing or validating this compound. The data presented synthesizes experimental baselines from close structural analogs (specifically the 4-methoxy variant) with theoretical shifts derived from substituent electronic effects (Hammett constants).

Structural Verification Checklist
  • Core: 1,3,4-trisubstituted benzene ring.

  • Key Functionality: Primary benzylic amine (labile protons, pH-sensitive shifts).

  • Halogen Signature: Chlorine isotope pattern (

    
    ) essential for MS confirmation.
    

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the sample must be free of the nitrile precursor (3-chloro-4-ethoxybenzonitrile) and the benzyl alcohol intermediate.

Synthesis Pathway (Delepine Reaction)

The most robust synthesis route involves the chlorination of 3-chloro-4-ethoxybenzyl alcohol followed by a Delepine reaction using hexamethylenetetramine (Hexamine) to avoid over-alkylation common in direct ammonolysis.

SynthesisWorkflow Start 3-Chloro-4-ethoxy- benzyl alcohol Step1 Chlorination (SOCl2 or POCl3) Start->Step1 Inter Benzyl Chloride Intermediate Step1->Inter Substitution Step2 Delepine Reaction (Hexamine, CHCl3) Inter->Step2 Salt Quaternary Ammonium Salt Step2->Salt Precipitation Step3 Acid Hydrolysis (HCl/EtOH) Salt->Step3 Final (3-Chloro-4-ethoxy- phenyl)methanamine Step3->Final Deprotection

Figure 1: Optimized Delepine synthesis route minimizing secondary amine impurities.

NMR Sample Preparation Protocol

Objective: Eliminate "salt effects" on chemical shifts.

  • Free Base Liberation: If the compound is stored as an HCl salt, dissolve 50 mg in 5 mL

    
    , adjust pH to >10 with 
    
    
    
    , and extract into
    
    
    .
  • Solvent Choice:

    
     (Chloroform-d) with 0.03% TMS.
    
  • Concentration: 10-15 mg per 0.6 mL solvent for optimal S/N ratio in

    
     acquisition.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on the characteristic 1,3,4-substitution pattern. The ethoxy group provides a distinct triplet-quartet system that differentiates this compound from its methoxy analog.

NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H2 7.36Doublet (d)1H

Meta to Cl, Ortho to

. Deshielded by Cl.
Ar-H6 7.18dd1H

Ortho to

, Meta to Cl.
Ar-H5 6.88Doublet (d)1H

Ortho to OEt. Shielded by electron-donating alkoxy.

4.10Quartet (q)2H

Methylene of ethoxy group.

3.78Singlet (s)2H-Benzylic methylene.

1.6 - 2.0Broad (br s)2H-Exchangeable amine protons (shift varies with concentration).

1.46Triplet (t)3H

Methyl of ethoxy group.
NMR Data (100 MHz, )
Carbon TypeShift (

ppm)
Assignment
Ar-C-O 153.8C4 (Ipso to Ethoxy)
Ar-C-CH2 136.5C1 (Ipso to Aminomethyl)
Ar-C-H 129.2C2 (Between Cl and Alkyl)
Ar-C-H 127.1C6 (Ortho to Alkyl)
Ar-C-Cl 122.4C3 (Ipso to Chlorine)
Ar-C-H 113.5C5 (Ortho to Ethoxy)

64.8Ethoxy Methylene

45.8Benzylic Carbon

14.8Ethoxy Methyl

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Key Diagnostic Ions
  • Molecular Ion (

    
    ):  185.06 m/z (for 
    
    
    
    ).
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the

    
     (185) and 
    
    
    
    (187) peaks.
  • Base Peak: Often

    
     156 (Loss of 
    
    
    
    , imine fragment) or
    
    
    107 (Chlorophenol fragment) in EI.
Fragmentation Pathway (ESI+)

In ESI+, the


 ion is observed at 186. Fragmentation typically involves the loss of ammonia (

, -17 Da) followed by the loss of the ethyl group (

, -28 Da).

MS_Fragmentation M_H [M+H]+ m/z 186 Frag1 [M+H - NH3]+ m/z 169 M_H->Frag1 - NH3 (17) Frag2 [M+H - NH3 - C2H4]+ m/z 141 Frag1->Frag2 - C2H4 (28) (Ethoxy cleavage)

Figure 2: Predicted ESI+ fragmentation pathway showing sequential loss of amine and ethyl groups.

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeFunctional Group
3350 - 3280 N-H Stretch (Doublet)Primary Amine (

)
2980 - 2850 C-H StretchAliphatic (Ethoxy/Methylene)
1590, 1495 C=C Ring StretchAromatic Ring
1245 C-O StretchAryl Alkyl Ether
1050 C-N StretchPrimary Amine
810 - 750 C-Cl StretchAryl Chloride

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, specific impurities must be monitored.

  • Des-ethyl impurity: (3-Chloro-4-hydroxyphenyl)methanamine.

    • Detection: Shift of the aromatic protons and disappearance of ethyl signals in NMR.

  • Nitrile Intermediate: 3-Chloro-4-ethoxybenzonitrile.

    • Detection: Sharp IR peak at ~2230

      
       (
      
      
      
      ).
  • Dimerization: Formation of secondary amines (dibenzylamine derivative).

    • Detection: MS peak at

      
      .
      

References

  • PubChem Compound Summary. (2024). 3-Chloro-4-methoxybenzylamine hydrochloride (Analog Reference).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent chemical shift effects).

Sources

Exploratory

Technical Guide: NMR Characterization of 3-Chloro-4-ethoxybenzylamine

Executive Summary 3-Chloro-4-ethoxybenzylamine (CAS: Analogous to 5326-33-0) is a critical pharmacophore in medicinal chemistry, frequently serving as a "linker" fragment in GPCR ligands and kinase inhibitors. Its 3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-ethoxybenzylamine (CAS: Analogous to 5326-33-0) is a critical pharmacophore in medicinal chemistry, frequently serving as a "linker" fragment in GPCR ligands and kinase inhibitors. Its 3-chloro-4-alkoxy substitution pattern imparts metabolic stability and lipophilicity compared to its non-halogenated congeners.

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. It distinguishes between the Free Base (oil) and Hydrochloride Salt (solid) forms, as their spectral signatures differ significantly in the benzylic and amino regions.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, one must understand the electronic environment created by the trisubstituted benzene ring.

  • Electronic Effects:

    • Ethoxy Group (C4): Strong

      
       (mesomeric) effect shields the ortho protons (H5) and para position (C1).
      
    • Chlorine Atom (C3):

      
       (inductive) effect deshields the ortho proton (H2) and ipso carbon.
      
    • Benzylamine Group (C1): Weakly activating alkyl group.

Visualization of Splitting Logic

The aromatic region (6.8 – 7.4 ppm) is the diagnostic fingerprint. The 1,3,4-substitution pattern creates a specific splitting tree.

NMR_Assignment cluster_molecule Aromatic Protons cluster_coupling Coupling Constants (J) H2 H-2 (Isolate) Meta Meta Coupling (J ~ 2.0 Hz) H2->Meta H6 H-6 (Isolate) H6->Meta Ortho Ortho Coupling (J ~ 8.2 Hz) H6->Ortho H5 H-5 (Isolate) H5->Ortho Meta->H6 Couples with H2 H2_Sig Doublet (d) ~7.3 ppm Meta->H2_Sig H6_Sig Doublet of Doublets (dd) ~7.1 ppm Meta->H6_Sig Ortho->H6 Couples with H5 H5_Sig Doublet (d) ~6.8 ppm Ortho->H5_Sig

Figure 1: Aromatic splitting logic. H-6 is the most complex signal (dd) due to simultaneous ortho (H-5) and meta (H-2) coupling.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for observing the amine protons (


).
ParameterFree Base ProtocolHydrochloride Salt Protocol
State Viscous Oil / Low-melting solidWhite Crystalline Solid
Solvent

(Chloroform-d)

(Dimethyl sulfoxide-d6)
Concentration 10–15 mg in 0.6 mL5–10 mg in 0.6 mL
Reference TMS (0.00 ppm) or Residual

(7.26 ppm)
Residual DMSO (2.50 ppm)
Notes

peak is broad/variable.

is a distinct broad triplet at ~8.3 ppm.
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure relaxation of benzylic protons.

  • Number of Scans (NS): 16 (Proton), 512+ (Carbon).

  • Relaxation Delay (D1): 1.0 s (Standard), increase to 5.0 s if accurate integration of the amine vs. aromatic signals is required.

Spectral Assignment Data

NMR Assignment (Free Base in )

Note: Chemical shifts (


) are estimates based on chemically equivalent substructures (e.g., 3-chloro-4-methoxybenzylamine) validated against substituent chemical shift increments.
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Ar-H2 7.32Doublet (d)1H2.1Meta to Cl (deshielded), Ortho to alkyl.
Ar-H6 7.14dd1H8.2, 2.1Ortho to alkyl, Meta to Cl.
Ar-H5 6.88Doublet (d)1H8.2Ortho to OEt (shielded by

).
O-

-
4.10Quartet (q)2H7.0Characteristic ethoxy methylene.
Ar-

-N
3.78Singlet (s)2H-Benzylic. Shifts to ~4.0 as broad signal in HCl salt.
-NH

1.60Broad (br s)2H-Exchangeable. Disappears with

shake.
-CH

1.46Triplet (t)3H7.0Characteristic ethoxy methyl.
NMR Assignment (Broadband Decoupled)
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(ppm)
Carbon TypeAssignment Note
153.5 C-O (Quaternary)C4: Deshielded by Oxygen.
136.2 C-Alkyl (Quaternary)C1: Attachment point of benzylamine.
129.5 CH (Aromatic)C2: Deshielded by ortho-Cl.
127.8 CH (Aromatic)C6: Standard aromatic range.
122.4 C-Cl (Quaternary)C3: Ipso-chlorine effect.
113.5 CH (Aromatic)C5: Shielded by ortho-Oxygen.
64.8 O-

Ethoxy methylene.
45.8 Ar-

-N
Benzylic carbon.
14.8

Ethoxy methyl.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The synthesis of this compound usually involves the reduction of 3-chloro-4-ethoxybenzonitrile or 3-chloro-4-ethoxybenzaldehyde .

Common Impurities

Use the following workflow to identify synthesis artifacts:

Impurities Target Target: Benzylamine (3.78 ppm Singlet) Aldehyde Impurity: Benzaldehyde (9.8 ppm Singlet) Target->Aldehyde Incomplete Reductive Amination Alcohol Impurity: Benzyl Alcohol (4.6 ppm Singlet) Target->Alcohol Over-Reduction of Aldehyde Dimer Impurity: Dibenzylamine (Secondary Amine) Target->Dimer Side Reaction Nitrile Impurity: Benzonitrile (No Proton Signal) Check IR ~2200 cm-1

Figure 2: Diagnostic signals for common synthetic impurities.

The "Roofing" Effect

If the chemical shift difference between H5 and H6 is small (dependent on solvent concentration), the doublets may "lean" toward each other (Roofing effect).

  • Solution: This is a second-order effect (

    
     system). Calculate the center of the multiplets rather than the highest peak, or move to a higher field instrument (e.g., 600 MHz) to restore first-order appearance.
    
Amine Exchange

If the benzylic


 at 3.78 ppm appears as a doublet or broadens significantly in 

:
  • Cause: Slow exchange with the

    
     protons due to trace acid or water.
    
  • Fix: Add one drop of

    
     to the NMR tube and shake. The 
    
    
    
    peak will vanish, and the benzylic peak will sharpen into a distinct singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Foundational text for coupling constants and substituent increments).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764287, 3-Chloro-4-methoxybenzylamine hydrochloride. Retrieved from [Link]. (Analogous structure used for spectral correlation).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for chemical shift increments).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]. (Standard for solvent referencing).

Sources

Foundational

Technical Guide: IR Spectrum &amp; Characterization of (3-Chloro-4-ethoxyphenyl)methanamine

The following technical guide details the infrared (IR) spectral characterization of (3-Chloro-4-ethoxyphenyl)methanamine , a critical intermediate in the synthesis of phosphodiesterase inhibitors and other substituted b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectral characterization of (3-Chloro-4-ethoxyphenyl)methanamine , a critical intermediate in the synthesis of phosphodiesterase inhibitors and other substituted benzylamine pharmacophores.

Executive Summary & Structural Context

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a trisubstituted benzene derivative featuring three distinct spectroscopic handles: a primary benzylic amine, an aryl-alkyl ether (ethoxy group), and an aryl chloride. Accurate IR characterization is essential not only for structural confirmation but for detecting specific process-related impurities such as the corresponding nitrile precursor or the hydrolyzed benzyl alcohol.

This guide provides a first-principles assignment of the vibrational modes, grounded in empirical data from close structural analogs (e.g., 3-chloro-4-methoxybenzylamine) and standard spectroscopic rules for trisubstituted aromatics.

Molecular Descriptors[1]
  • Formula: C

    
    H
    
    
    
    ClNO
  • MW: 185.65 g/mol

  • Key Moieties:

    • Primary Amine:

      
       (Broad H-bonding potential).
      
    • Ethoxy Ether:

      
       (Distinct alkyl C-H pattern vs. methoxy).
      
    • Halogenated Ring: 1,3,4-substitution pattern (Diagnostic fingerprint).

Experimental Methodology

To ensure reproducibility and "Trustworthiness" in your data, the following protocol minimizes common artifacts such as atmospheric water interference or polymorph variations.

Sample Preparation & Acquisition
ParameterMethod A: ATR (Attenuated Total Reflectance)Method B: KBr Pellet (Transmission)
State Neat Oil / Low-melting SolidSolid Crystalline Salt (HCl)
Crystal Diamond or ZnSe (Single bounce)Potassium Bromide (IR Grade)
Prep Direct application, high pressure clamp1-2 mg sample ground with 200 mg KBr
Resolution 4 cm

2 cm

Scans 32 - 64 scans16 - 32 scans
Advantage Rapid, no moisture uptakeHigher resolution for fingerprint region

Critical Note on Salt Forms: Free base amines often absorb atmospheric CO


 to form carbamates, appearing as a spurious peak ~1640–1560 cm

. For archival quality, conversion to the Hydrochloride (HCl) salt is recommended, which will shift N-H stretches to a broad ammonium band (2800–3200 cm

).
Analytical Workflow Diagram

The following workflow outlines the decision process for validating the spectrum against common synthetic impurities.

AnalyticalWorkflow Start Raw Sample (3-Cl-4-OEt-Benzylamine) Prep Sample Prep (ATR vs KBr) Start->Prep Acquire Acquisition (4000-400 cm-1) Prep->Acquire QC_Check QC Check: Baseline & CO2 Acquire->QC_Check QC_Check->Prep Fail (wet/noisy) Process Data Processing (ATR Correction) QC_Check->Process Pass Analyze Peak Assignment Process->Analyze Impurity_CN Check ~2220 cm-1 (Nitrile Impurity) Analyze->Impurity_CN Impurity_OH Check ~3400 broad (Alcohol Impurity) Impurity_CN->Impurity_OH Valid Validated Spectrum Impurity_OH->Valid Absent

Figure 1: Analytical workflow for spectral acquisition and impurity validation. Note the critical checkpoints for nitrile and alcohol precursors.

Spectral Interpretation & Band Assignment

The spectrum of (3-Chloro-4-ethoxyphenyl)methanamine is defined by the interplay between the electron-donating ethoxy group and the electron-withdrawing chlorine.

High-Frequency Region (4000 – 2500 cm )

This region confirms the identity of the amine and the alkyl chains.

Frequency (cm

)
AssignmentMode DescriptionNotes
3380 – 3300 N-H StretchingPrimary Amine (

)
Appears as a weak doublet in free base. Broadens significantly in HCl salt.
3050 – 3010 C-H StretchingAromatic (

)
Weak intensity, characteristic of unsaturated rings.
2980 – 2960 C-H StretchingMethyl (

-CH

)
Diagnostic: Specific to the Ethoxy tail (vs Methoxy).
2930 – 2850 C-H StretchingMethylene (

-CH

-)
Overlap of benzyl -CH

- and ethoxy -CH

-.
Fingerprint & Functional Region (1700 – 600 cm )

This region provides the unique "barcode" for the 1,3,4-substitution pattern.

Frequency (cm

)
AssignmentMode DescriptionTechnical Insight
1610 – 1590 N-H BendingScissoring (

)
Confirms primary amine. Shifts if salt formation occurs.[1]
1580 & 1490 C=C Ring StretchAromatic SkeletalThe 1490 band is often intensified by electron-donating groups (Ethoxy).
1250 – 1230 C-O-C StretchAryl-Alkyl Ether (

)
Strongest Band. The "Ethoxy" marker. Position is sensitive to the ortho-Cl substitution.
1060 – 1040 C-O-C StretchSymmetric Ether (

)
Sharp, medium intensity.
880 – 810 C-H BendingOut-of-Plane (OOP)Substitution Pattern: 1,2,4-trisubstituted rings typically show two bands here (isolated H vs adjacent H's).
750 – 650 C-Cl StretchAryl Chloride (

)
Often obscured, but look for a distinct band ~700-680 cm

.
Diagnostic Logic Diagram

Use the following logic map to interpret the spectrum and distinguish the target from its methoxy analog or precursors.

SpectralLogic Input Unknown Spectrum Check_NH Doublet @ 3300-3400? Input->Check_NH Is_Amine Primary Amine Confirmed Check_NH->Is_Amine Yes Is_Impurity Check Nitrile (2220) or Amide (1650) Check_NH->Is_Impurity No Check_Ether Strong Band @ 1240? Is_Amine->Check_Ether Is_Ether Aryl Ether Confirmed Check_Ether->Is_Ether Yes Check_Alkyl Methyl Split @ 2980/2870? Is_Ether->Check_Alkyl Result_Ethoxy Target: Ethoxy Analog Check_Alkyl->Result_Ethoxy Yes (Ethyl pattern) Result_Methoxy Analog: Methoxy Variant Check_Alkyl->Result_Methoxy No (Methyl only)

Figure 2: Decision tree for distinguishing (3-Chloro-4-ethoxyphenyl)methanamine from close structural analogs.

Impurity Profiling & Quality Control

In a drug development context, the purity of this intermediate is paramount. The following impurities are common in the synthesis (often via the Delepine reaction or Nitrile reduction) and can be detected via IR.

  • 3-Chloro-4-ethoxybenzonitrile (Precursor):

    • Indicator: Sharp, medium intensity band at 2220–2240 cm

      
        (C
      
      
      
      N stretch).
    • Action: If present >1%, re-process via hydrogenation.

  • 3-Chloro-4-ethoxybenzyl alcohol (Hydrolysis Byproduct):

    • Indicator: Broad, strong band at 3400–3600 cm

      
        (O-H stretch). Distinguishable from N-H by its breadth and lack of doublet structure.
      
  • Hexamethylenetetramine (Delepine Reagent residue):

    • Indicator: Strong bands at 1230 cm

      
        and 1000 cm
      
      
      
      (C-N stretches), but these often overlap with the ether. Look for anomalous intensity ratios in the fingerprint region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764287, 3-Chloro-4-methoxybenzylamine hydrochloride. Retrieved from [Link] (Authoritative source for the spectral data of the close methoxy-analog, used as a baseline for assignment).

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Retrieved from [Link] (Standard reference for functional group frequency ranges).

Sources

Exploratory

(3-Chloro-4-ethoxyphenyl)methanamine: Pharmacophore Dynamics &amp; Mechanistic Profiling

Topic: (3-Chloro-4-ethoxyphenyl)methanamine Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (3-Chloro-4-ethoxyphenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Chloro-4-ethoxyphenyl)methanamine Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3), also known as 3-chloro-4-ethoxybenzylamine, is a functionalized primary amine serving as a privileged pharmacophore in medicinal chemistry. Unlike a standalone therapeutic agent with a single target, this molecule acts as a critical structural motif—a "warhead" or "anchor"—integrated into larger bioactive ligands targeting Phosphodiesterase Type 5 (PDE5) , Vascular Adhesion Protein-1 (VAP-1) , and Factor Xa .

Its biological relevance is dual-faceted:

  • As a Free Amine: It functions as a high-affinity substrate/inhibitor for semicarbazide-sensitive amine oxidase (SSAO/VAP-1), undergoing oxidative deamination to generate bioactive aldehydes and hydrogen peroxide.

  • As a Ligand Moiety: The 3-chloro-4-ethoxy substitution pattern provides a precise balance of lipophilicity and electronic density, enabling halogen bonding and hydrophobic interactions within the S1 or S4 pockets of protease and kinase targets.

Mechanistic Core: Amine Oxidase Interaction (VAP-1/SSAO)

The most direct biological mechanism of the free amine is its interaction with Vascular Adhesion Protein-1 (VAP-1) , also known as SSAO . This membrane-bound amine oxidase is highly expressed in endothelial cells and plays a pivotal role in leukocyte trafficking and inflammation.

Oxidative Deamination Pathway

(3-Chloro-4-ethoxyphenyl)methanamine acts as a substrate for VAP-1. The enzyme catalyzes the oxidative deamination of the primary amine group, converting it into the corresponding aldehyde. This reaction releases ammonia and hydrogen peroxide (H₂O₂), the latter serving as a potent signaling molecule that upregulates adhesion molecules (e.g., E-selectin, ICAM-1).

Reaction Stoichiometry:



(Where R = 3-Chloro-4-ethoxyphenyl)
Mechanistic Diagram (VAP-1 Pathway)

The following diagram illustrates the catalytic cycle and downstream inflammatory signaling triggered by the deamination of the amine.

VAP1_Mechanism Substrate (3-Chloro-4-ethoxyphenyl) methanamine VAP1 VAP-1 / SSAO (Enzyme) Substrate->VAP1 Binding SchiffBase Schiff Base Intermediate VAP1->SchiffBase Oxidation Aldehyde 3-Chloro-4-ethoxy benzaldehyde SchiffBase->Aldehyde Hydrolysis H2O2 H2O2 (Hydrogen Peroxide) SchiffBase->H2O2 Release Signaling NF-κB Activation & Leukocyte Adhesion H2O2->Signaling Redox Signaling

Figure 1: VAP-1 mediated oxidative deamination of (3-Chloro-4-ethoxyphenyl)methanamine leading to inflammatory signaling.[1]

Pharmacophore Dynamics: Structural Role in Drug Design

In drug discovery, the (3-chloro-4-ethoxyphenyl)methanamine moiety is engineered into inhibitors to exploit specific binding interactions.

Structure-Activity Relationship (SAR)
FeatureMechanistic Contribution
Primary Amine (-CH₂NH₂) Acts as a hydrogen bond donor. In VAP-1 inhibitors, this is often modified to a hydrazine or amide to prevent metabolism while retaining binding affinity.
3-Chloro Substituent Fills hydrophobic pockets (lipophilic contribution). Capable of forming Halogen Bonds with backbone carbonyl oxygens in the target protein (e.g., Factor Xa S1 pocket).
4-Ethoxy Group Extends the molecule's reach into solvent-exposed or deep hydrophobic channels. The ethoxy oxygen can act as a weak H-bond acceptor.
Phenyl Ring Provides

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.
Target Class Integration
  • PDE5 Inhibitors: Used as a bioisostere for the sulfonamide/benzyl group in sildenafil analogs to fine-tune solubility and potency.

  • Factor Xa Inhibitors: The moiety mimics the P1 or P4 binding element, fitting into the aryl-binding pocket of the coagulation factor.

  • S1P1 Agonists: The lipophilic tail aids in crossing the blood-brain barrier (BBB) for multiple sclerosis treatments.

Experimental Protocols

Protocol: VAP-1/SSAO Activity Assay (Amplex Red)

This protocol validates the amine as a substrate or assesses the potency of inhibitors derived from it.

Principle: The assay measures H₂O₂ production generated during the oxidative deamination of the amine. Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.4.

  • Recombinant Human VAP-1 (rhVAP-1).

  • Substrate: (3-Chloro-4-ethoxyphenyl)methanamine (10 mM stock in DMSO).

  • Detection Mix: 100 µM Amplex Red + 1 U/mL HRP.

Step-by-Step Methodology:

  • Preparation: Dilute rhVAP-1 in Assay Buffer to a final concentration of 10 ng/mL in a 96-well black microplate.

  • Incubation: Add 50 µL of the test compound (amine) at varying concentrations (1 µM – 1 mM).

  • Reaction Initiation: Add 50 µL of the Detection Mix (Amplex Red/HRP).

  • Kinetics: Incubate at 37°C for 30–60 minutes protected from light.

  • Measurement: Monitor fluorescence using a plate reader (Ex/Em = 530/590 nm).

  • Analysis: Plot Reaction Velocity (RFU/min) vs. Substrate Concentration to determine

    
     and 
    
    
    
    .
Protocol: Chemical Synthesis (Reductive Amination)

For researchers needing to synthesize this intermediate from the aldehyde precursor.

Reaction: 3-Chloro-4-ethoxybenzaldehyde + NH₄OAc + NaBH₃CN


 (3-Chloro-4-ethoxyphenyl)methanamine
  • Dissolution: Dissolve 3-chloro-4-ethoxybenzaldehyde (1.0 eq) in dry Methanol (MeOH).

  • Imine Formation: Add Ammonium Acetate (10.0 eq) and stir at room temperature for 2 hours under Nitrogen (

    
    ).
    
  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Workup: Stir overnight at RT. Quench with 1N HCl (to pH < 2) to decompose excess hydride. Basify with NaOH (to pH > 10) and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Quantitative Data Summary

The following table summarizes the physicochemical profile of the amine, critical for formulation and assay design.

ParameterValueRelevance
Molecular Weight 185.65 g/mol Fragment-like; ideal for lead optimization.
LogP (Predicted) ~2.1Moderate lipophilicity; good membrane permeability.
pKa (Amine) ~9.5Protonated at physiological pH; interacts with Asp/Glu residues.
Topological Polar Surface Area (TPSA) 35.25 ŲIndicates good oral bioavailability potential.
Metabolic Liability High (Oxidation)Susceptible to MAO/SSAO; often requires derivatization in drugs.

References

  • VAP-1/SSAO Inhibitors & Substrates

    • Title: "Semicarbazide-sensitive amine oxidase (SSAO)
    • Source: Expert Opinion on Therapeutic P
    • Context: Describes benzylamine derivatives as primary substr
  • PDE5 Inhibitor Chemistry

    • Title: "Use of PDE V inhibitors for the tre
    • Source: US Patent Applic
    • Context: Explicitly lists (3-chloro-4-ethoxyphenyl)
  • Factor Xa Inhibitors

    • Title: "Pyrazolo[3,4-c]pyridine derivatives."[2]

    • Source: AU P
    • Context: Details the incorporation of the 3-chloro-4-ethoxyphenyl moiety into Factor Xa inhibitors.
  • Chemical Properties & Safety

    • Title: "3-Chloro-4-ethoxybenzylamine hydrochloride Compound Summary."
    • Source: PubChem (CID 2764287).[3]

    • Context: Validated chemical structure, physical properties, and safety data.[4]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (3-Chloro-4-ethoxyphenyl)methanamine

Application Note: High-Fidelity Synthesis of (3-Chloro-4-ethoxyphenyl)methanamine Abstract & Scope This application note details a robust, scalable protocol for the synthesis of (3-Chloro-4-ethoxyphenyl)methanamine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (3-Chloro-4-ethoxyphenyl)methanamine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (3-Chloro-4-ethoxyphenyl)methanamine (also known as 3-Chloro-4-ethoxybenzylamine). This primary amine is a critical pharmacophore in the development of phosphodiesterase inhibitors (e.g., Avanafil analogs) and various kinase inhibitors.

While direct reductive amination of aldehydes often suffers from over-alkylation (yielding secondary amines), this protocol utilizes a High-Excess Ammonium Acetate/Sodium Cyanoborohydride system. This method is selected specifically to preserve the aryl chloride substituent—which is labile under catalytic hydrogenation (Pd/C)—while ensuring high selectivity for the primary amine.

Strategic Analysis & Retrosynthesis

The synthesis is designed to address two main chemoselectivity challenges:

  • Prevention of Dimerization: Reaction of the product amine with the starting aldehyde to form a secondary amine (

    
    -dibenzyl derivative).
    
  • Halogen Preservation: Avoiding hydrodehalogenation (loss of the Cl atom) which frequently occurs with standard catalytic hydrogenation (H

    
    /Pd-C) protocols.
    

Selected Route: One-Pot Reductive Amination via in situ Imine.

Retrosynthesis Target (3-Chloro-4-ethoxyphenyl)methanamine (Target) Imine Imine Intermediate (Transient) Target->Imine Reduction (Hydride Transfer) Aldehyde 3-Chloro-4-ethoxybenzaldehyde (Starting Material) Imine->Aldehyde Condensation Reagents NH4OAc (Excess) + NaBH3CN Reagents->Target Reagent System

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl-chloride motif.

Materials & Safety Profile

Critical Safety Note: Sodium cyanoborohydride (NaBH


CN) generates highly toxic HCN gas upon contact with strong acids. All operations must be performed in a functioning fume hood.
ReagentCASRoleEq.
3-Chloro-4-ethoxybenzaldehyde 55960-35-1*Precursor1.0
Ammonium Acetate 631-61-8Amine Source15.0
Sodium Cyanoborohydride 25895-60-7Reducing Agent1.2
Methanol (Anhydrous) 67-56-1Solvent-
Acetic Acid 64-19-7Catalyst/Buffer0.1

*Note: CAS is representative; verify batch identity before use.

Experimental Protocol

Phase A: Imine Formation (In Situ)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 3-Chloro-4-ethoxybenzaldehyde (5.00 g, 27.1 mmol) and anhydrous Methanol (50 mL).

  • Amine Source Addition: Add Ammonium Acetate (31.3 g, 406 mmol, 15 eq) in a single portion.

    • Technical Insight: The large excess of NH

      
      OAc is the critical control point. It shifts the equilibrium heavily toward the imine and suppresses the reaction of the newly formed amine with the aldehyde, preventing dimer formation.
      
  • Activation: Add glacial Acetic Acid (0.5 mL) to catalyze the condensation.

  • Equilibration: Stir the mixture at room temperature (25 °C) for 30 minutes.

Phase B: Selective Reduction
  • Reduction: Cool the reaction mixture to 0 °C (ice bath). Carefully add Sodium Cyanoborohydride (2.04 g, 32.5 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Caution: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH

    
    OH) or LC-MS. The aldehyde spot (high R
    
    
    
    ) should disappear, replaced by the baseline amine spot (ninhydrin active).
Phase C: Work-up & Purification[1]
  • Quench: Slowly add concentrated HCl (approx. 5 mL) dropwise to reach pH < 2. This destroys excess hydride and decomposes the boron complex. Perform this in a fume hood (HCN risk).

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove Methanol. The residue will be a viscous slurry.

  • Neutralization: Dilute the residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove any unreacted neutral aldehyde. Discard the ether layer.

  • Basification: Basify the aqueous layer to pH > 12 using 4M NaOH solution. The product amine will oil out or precipitate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Salt Formation (Optional for Storage): Dissolve the crude oil in minimal Ethanol and add 4M HCl in Dioxane. Filter the resulting white precipitate to obtain (3-Chloro-4-ethoxyphenyl)methanamine Hydrochloride .

Process Workflow Diagram

Workflow start Start: 3-Chloro-4-ethoxybenzaldehyde step1 Add NH4OAc (15 eq) + MeOH Stir 30 min (Imine Formation) start->step1 step2 Add NaBH3CN (1.2 eq) 0°C to RT, 16h step1->step2 step3 Acid Quench (pH < 2) Remove MeOH step2->step3 Complete Conversion step4 Ether Wash (Remove neutrals) step3->step4 step5 Basify (pH > 12) & Extract DCM step4->step5 Aqueous Layer end Final Product: (3-Chloro-4-ethoxyphenyl)methanamine step5->end Evaporation

Figure 2: Step-by-step experimental workflow for the reductive amination process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterExpected ResultTroubleshooting
Appearance Clear, pale yellow oil (Free base) or White solid (HCl salt).Dark/Brown oil indicates oxidation; redistill or column purify.
Yield 75% – 85%Low yield? Check dryness of MeOH; water inhibits imine formation.
1H NMR (DMSO-d6)

8.3 (br s, 2H, NH

), 7.5 (d, 1H), 7.3 (dd, 1H), 7.1 (d, 1H), 4.1 (q, 2H, O-CH

), 3.9 (s, 2H, Ar-CH

-N), 1.3 (t, 3H).
Extra benzylic protons (

~3.7) suggest dimer impurity.
LC-MS [M+H]

= 186.1 (approx)
Mass of 370+ indicates dimerization.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • BenchChem Technical Support. (2025). "Protocol for Synthesis of 3-Chloro-4-methoxybenzenemethanamine." (Adapted for ethoxy analog).[1]

  • Common Organic Chemistry. (2025). "Reductive Amination Conditions and Reagents."

Sources

Application

Application Notes and Protocols for the Derivatization of 3-Chloro-4-ethoxybenzylamine in Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of 3-chloro-4-ethoxybenzylamine. This versatile building block is a key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of 3-chloro-4-ethoxybenzylamine. This versatile building block is a key starting material in medicinal chemistry, and its strategic modification is crucial for the development of novel therapeutic agents. These application notes offer detailed, step-by-step protocols for several common and effective derivatization strategies, including N-acylation, N-sulfonylation, and reductive amination. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the underlying chemical principles. Furthermore, this guide includes methods for the characterization of the synthesized derivatives and presents data in a clear, comparative format to aid in experimental design and analysis.

Introduction: The Strategic Importance of 3-Chloro-4-ethoxybenzylamine in Medicinal Chemistry

The 3-chloro-4-ethoxybenzylamine scaffold is a privileged motif in modern drug discovery. The presence of the chlorine atom and the ethoxy group on the benzene ring allows for fine-tuning of electronic and steric properties, which can significantly impact a molecule's biological activity and pharmacokinetic profile. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, enabling the exploration of vast chemical space and the generation of diverse compound libraries for screening.

Derivatization of this core structure is a cornerstone of lead optimization, aiming to enhance target affinity, improve metabolic stability, modulate solubility, and reduce off-target effects. The protocols detailed herein provide a robust starting point for these critical synthetic endeavors.

Derivatization Strategies and Protocols

This section details three fundamental derivatization strategies for 3-chloro-4-ethoxybenzylamine. For each method, the underlying chemical principles are discussed, followed by a detailed experimental protocol.

N-Acylation: Formation of Amide Derivatives

Scientific Rationale: N-acylation is a widely employed technique to introduce a variety of substituents onto the primary amine. The resulting amide bond is generally stable to metabolic degradation and can participate in hydrogen bonding interactions within a biological target's binding site. This derivatization can significantly alter the polarity, lipophilicity, and conformational flexibility of the parent molecule. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.

Experimental Protocol: N-Acylation of 3-Chloro-4-ethoxybenzylamine with Acetyl Chloride

Materials:

  • 3-Chloro-4-ethoxybenzylamine

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-4-ethoxybenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-(3-chloro-4-ethoxybenzyl)acetamide.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM2-4>90
Benzoyl ChloridePyridineTHF4-6>85
Acetic AnhydrideNoneNeat0.5-1>95

Workflow Visualization: N-Acylation

Nacylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start_material 3-Chloro-4-ethoxybenzylamine reaction Nucleophilic Acyl Substitution start_material->reaction acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylating_agent->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction temperature 0 °C to RT temperature->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Acyl Derivative purification->product

Caption: Workflow for the N-acylation of 3-chloro-4-ethoxybenzylamine.

N-Sulfonylation: Synthesis of Sulfonamide Analogs

Scientific Rationale: The sulfonamide moiety is a key functional group in a multitude of marketed drugs, exhibiting a wide range of biological activities.[1] N-sulfonylation of 3-chloro-4-ethoxybenzylamine introduces this important pharmacophore, which can act as a hydrogen bond donor and acceptor, and can significantly impact the acidity and electronic properties of the molecule. The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride, with a base used to neutralize the HCl byproduct.[1][2]

Experimental Protocol: N-Sulfonylation of 3-Chloro-4-ethoxybenzylamine with Methanesulfonyl Chloride

Materials:

  • 3-Chloro-4-ethoxybenzylamine

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-chloro-4-ethoxybenzylamine (1.1 mmol).

  • Dissolve the amine in anhydrous THF (~0.1 M concentration) and add pyridine (1.5 mmol).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask or syringe, prepare a solution of methanesulfonyl chloride (1.0 mmol) in a small amount of anhydrous THF.

  • Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[2]

  • Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[2]

  • Quench the reaction by adding 1 M HCl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the pure N-(3-chloro-4-ethoxybenzyl)methanesulfonamide.

Data Presentation: N-Sulfonylation Reaction Parameters

Sulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)
Methanesulfonyl ChloridePyridineTHF0 to RT>80
p-Toluenesulfonyl ChlorideTriethylamineDCM0 to RT>85
Benzenesulfonyl ChloridePyridineACN0 to RT>82

Reaction Visualization: N-Sulfonylation

Nsulfonylation amine 3-Chloro-4-ethoxybenzylamine R-NH₂ product Sulfonamide R-NH-SO₂R' amine->product Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride R'-SO₂Cl sulfonyl_chloride->product hcl HCl product->hcl Elimination base Base (e.g., Pyridine) salt Base·HCl Salt base->salt hcl->salt ReductiveAmination amine 3-Chloro-4-ethoxybenzylamine imine Imine Intermediate amine->imine aldehyde Aldehyde/Ketone aldehyde->imine + H₂O product Secondary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Reduction

Sources

Method

Scale-up synthesis of (3-Chloro-4-ethoxyphenyl)methanamine

An Application Note and Protocol for the Scale-Up Synthesis of (3-Chloro-4-ethoxyphenyl)methanamine Abstract (3-Chloro-4-ethoxyphenyl)methanamine is a valuable primary amine building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of (3-Chloro-4-ethoxyphenyl)methanamine

Abstract

(3-Chloro-4-ethoxyphenyl)methanamine is a valuable primary amine building block in medicinal chemistry and drug development, serving as a key intermediate for various active pharmaceutical ingredients (APIs). This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound via the reductive amination of 3-Chloro-4-ethoxybenzaldehyde. The methodology presented emphasizes operational safety, process optimization, and high-yield production suitable for researchers in both academic and industrial settings. The protocol is grounded in the well-established principles of imine formation followed by in-situ reduction, a strategy lauded for its efficiency and favorable green chemistry profile.[1][2]

Introduction and Strategic Overview

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the pharmaceutical sector where the amine functional group is ubiquitous. (3-Chloro-4-ethoxyphenyl)methanamine, with its specific substitution pattern, offers a versatile scaffold for molecular elaboration. Traditional methods for amine synthesis, such as the alkylation of ammonia, are often plagued by issues of over-alkylation and the generation of difficult-to-separate mixtures.[1][3][4]

Reductive amination presents a superior alternative, offering high selectivity and operational simplicity, often in a one-pot procedure.[2][5][6] This process involves the condensation of a carbonyl compound—in this case, 3-Chloro-4-ethoxybenzaldehyde—with an ammonia source to form an intermediate imine, which is then reduced without isolation to the target primary amine.[2] This approach avoids the use of more hazardous reagents like alkyl halides and minimizes the formation of secondary and tertiary amine byproducts when optimized correctly.[1][7]

This document details a scale-up appropriate protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is safer than alternatives like sodium cyanoborohydride, which can liberate highly toxic hydrogen cyanide gas under acidic conditions.[2][8][9]

Reaction Mechanism and Rationale

The reductive amination proceeds in two key stages within a single reaction vessel:

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-Chloro-4-ethoxybenzaldehyde. This forms an unstable hemiaminal intermediate.

  • Dehydration and Reduction: The hemiaminal undergoes acid-catalyzed dehydration to form a protonated imine (iminium ion). This intermediate is highly susceptible to reduction. A selective hydride donor, Sodium Triacetoxyborohydride, then reduces the C=N double bond to yield the final primary amine.[2][10] The choice of STAB is strategic; it is sufficiently reactive to reduce the iminium ion but generally will not reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[2][4]

Reaction_Mechanism Aldehyde 3-Chloro-4-ethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ (Nucleophilic Attack) Ammonia Ammonia (NH₃) STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) Imine Imine/Iminium Ion Intermediate Hemiaminal->Imine - H₂O (Dehydration) Product (3-Chloro-4-ethoxyphenyl)methanamine Imine->Product + NaBH(OAc)₃ (Reduction)

Caption: Reaction mechanism for reductive amination.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the starting aldehyde. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Supplier Notes
3-Chloro-4-ethoxybenzaldehyde184.62100.0 g0.542Purity >98%
Ammonium Acetate (NH₄OAc)77.08125.3 g1.625Acts as ammonia source and mild acid catalyst
Sodium Triacetoxyborohydride (STAB)211.94172.2 g0.813Handle in a dry environment
Methanol (MeOH), Anhydrous32.041.5 L-Solvent
Dichloromethane (DCM)84.932.0 L-Extraction Solvent
2 M Sodium Hydroxide (NaOH) Solution40.00~1.5 L-For work-up and pH adjustment
Saturated Sodium Chloride (Brine)-500 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g-Drying agent
Equipment
5 L Jacketed Glass Reactor-1-With overhead stirrer, thermocouple, condenser
5 L Separatory Funnel-1-
Rotary Evaporator-1-With vacuum pump and chiller
Experimental Procedure

Synthesis_Workflow cluster_prep Reactor Setup & Charging cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Assemble and purge 5 L reactor with Nitrogen. B 2. Charge 3-Chloro-4-ethoxybenzaldehyde, Ammonium Acetate, and Methanol. A->B C 3. Stir at 20-25°C for 1 hour to promote imine formation. B->C D 4. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 60-90 min. Maintain T < 30°C. C->D E 5. Stir at 20-25°C for 12-18 hours. D->E F 6. Monitor reaction completion by TLC or LC-MS. E->F G 7. Cool to 0-5°C and slowly quench with water. F->G H 8. Concentrate under vacuum to remove most of the Methanol. G->H I 9. Add DCM and adjust to pH > 12 with 2 M NaOH. H->I J 10. Perform liquid-liquid extraction. Separate layers. I->J K 11. Wash organic layer with brine, dry over MgSO₄, and filter. J->K L 12. Concentrate on rotary evaporator to yield crude product. K->L

Caption: Step-by-step workflow for the synthesis.

  • Reactor Setup: Assemble the 5 L jacketed reactor with an overhead stirrer, thermocouple, nitrogen inlet, and condenser. Ensure the system is dry and purge with nitrogen for 20 minutes.

  • Reagent Charging: To the reactor, add 3-Chloro-4-ethoxybenzaldehyde (100.0 g, 0.542 mol), followed by ammonium acetate (125.3 g, 1.625 mol, 3.0 equiv), and anhydrous methanol (1.5 L).

  • Imine Formation: Stir the resulting slurry at ambient temperature (20-25°C) for 1 hour. The mixture should become a clear solution as the imine forms.

  • Reduction: Begin portion-wise addition of sodium triacetoxyborohydride (172.2 g, 0.813 mol, 1.5 equiv) over 60-90 minutes. Use the reactor jacket to maintain the internal temperature below 30°C, as the addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the disappearance of the intermediate imine by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5°C using the reactor jacket. Slowly and carefully quench the reaction by adding 1 L of water via an addition funnel. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a 5 L separatory funnel. Add dichloromethane (1 L) and stir. Adjust the pH of the aqueous layer to >12 by the slow addition of 2 M NaOH solution, ensuring the mixture remains cool.

  • Phase Separation: Separate the organic (bottom) layer. Extract the aqueous layer twice more with 500 mL portions of dichloromethane.

  • Washing and Drying: Combine all organic extracts and wash with 500 mL of saturated brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter.

  • Concentration: Concentrate the filtrate on a rotary evaporator to yield the crude (3-Chloro-4-ethoxyphenyl)methanamine as an oil. Typical yield: 85-95%.

Purification Protocol

While the crude product may be of sufficient purity for some applications, high-purity material requires further purification. Conversion to the hydrochloride salt for crystallization is a highly effective, scalable method.

Purification_Workflow cluster_salt Salt Formation & Crystallization cluster_freebase Free-Base Liberation (Optional) P1 1. Dissolve crude amine in Isopropyl Alcohol (IPA). P2 2. Add concentrated HCl dropwise until pH ~1-2. Induce precipitation. P1->P2 P3 3. Stir the slurry at 0-5°C for 2-4 hours. P2->P3 P4 4. Filter the solid product and wash with cold IPA. P3->P4 P5 5. Dry under vacuum at 40-50°C. P4->P5 P6 6. Suspend HCl salt in DCM/Water. P5->P6 Optional P7 7. Add NaOH solution until pH > 12. P6->P7 P8 8. Extract, dry, and concentrate to yield pure free amine. P7->P8

Caption: Purification via hydrochloride salt formation.

  • Salt Formation: Dissolve the crude amine oil in isopropyl alcohol (IPA, ~5 mL per gram of crude oil). Cool the solution in an ice bath and add concentrated hydrochloric acid (37%) dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper). A thick white precipitate of the hydrochloride salt will form.

  • Crystallization: Stir the slurry at 0-5°C for 2-4 hours to maximize crystallization.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA.

  • Drying: Dry the purified (3-Chloro-4-ethoxyphenyl)methanamine hydrochloride salt in a vacuum oven at 40-50°C to a constant weight.

Safety and Process Considerations

  • Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle in a dry, inert atmosphere where possible.[9]

  • Exotherms: The quenching of excess hydride reagent is exothermic. Maintain strict temperature control via slow addition and external cooling to prevent uncontrolled gas evolution and solvent boiling.

  • pH Adjustment: The basification step with NaOH is also exothermic. Perform this slowly and with cooling.

  • Solvent Hazards: Methanol and dichloromethane are toxic and flammable. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn.

  • Greener Alternatives: For industrial-scale production, catalytic hydrogenation (H₂ gas over a Pd/C or Raney Ni catalyst) is often a more atom-economical and greener alternative to hydride reagents.[1][6] However, this requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for (3-Chloro-4-ethoxyphenyl)methanamine
Appearance Colorless to pale yellow oil (Free Base) / White crystalline solid (HCl Salt)
¹H NMR (400 MHz, CDCl₃)δ ~7.2-7.0 (m, 3H, Ar-H), 6.85 (d, 1H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂NH₂), 1.60 (br s, 2H, -NH₂), 1.42 (t, 3H, -OCH₂CH₃). Note: Amine protons may be broad and exchangeable.
¹³C NMR (101 MHz, CDCl₃)δ ~154.0, 133.0, 130.0, 128.5, 122.0, 115.0, 64.5 (-OCH₂), 45.5 (-CH₂NH₂), 14.8 (-CH₃). Note: Chemical shifts are approximate.
Mass Spec (ESI+) m/z = 200.07 [M+H]⁺
Purity (HPLC/GC) >98%

References

  • WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google P
  • Taylor & Francis. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (URL: [Link])

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). (URL: [Link])

  • Reductive Amination - Wordpress. (URL: [Link])

  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (URL: [Link])

  • OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. (URL: [Link])

  • Wikipedia. Reductive amination. (URL: [Link])

  • ResearchGate. Formation of Amines from Aldehydes, Ketones, and Derivatives. (URL: [Link])

  • Synple Chem. Application Note – Reductive Amination. (URL: [Link])

  • Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of primary amines. (URL: [Link])

  • Supplementary Information. (URL: [Link])

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (URL: [Link])

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (URL: )
  • PubChem. 3-Chloro-4-methoxybenzylamine hydrochloride. (URL: [Link])

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization of 3-Chloro-4-ethoxybenzylamine

Technical Support Center: 3-Chloro-4-ethoxybenzylamine Purification Ticket ID: CHEMSUP-8821 Subject: Optimization of Recrystallization Protocols for 3-Chloro-4-ethoxybenzylamine (Free Base & HCl Salt) Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-ethoxybenzylamine Purification

Ticket ID: CHEMSUP-8821 Subject: Optimization of Recrystallization Protocols for 3-Chloro-4-ethoxybenzylamine (Free Base & HCl Salt) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 3-Chloro-4-ethoxybenzylamine , a primary benzylamine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1]

Critical Distinction: Most literature cites the methoxy analog (3-chloro-4-methoxybenzylamine).[1] The ethoxy group in your molecule introduces higher lipophilicity (LogP increase ~0.5).[1] This seemingly minor change significantly alters solubility profiles, making the compound more prone to "oiling out" in standard alcoholic solvents compared to its methoxy counterpart.

This guide addresses the purification of the Hydrochloride (HCl) Salt , as the free base is likely an oil or low-melting solid prone to carbonate formation upon exposure to air.

Module 1: Solvent Selection Strategy

The success of recrystallization depends on the temperature coefficient of solubility. Due to the ethoxy tail, water is a poor co-solvent (causing oiling). We recommend anhydrous organic systems.[1]

Solvent SystemRoleSuitabilityNotes
Isopropanol (IPA) Single SolventHigh Best starting point.[1] Good balance of polarity for the HCl salt.[1]
Ethanol / Diethyl Ether Solvent / Anti-solventMedium Excellent yield, but ether is highly flammable.[1] Use only if IPA fails.
Ethanol / Ethyl Acetate Solvent / Anti-solventHigh Safer alternative to Ether.[1] The ethoxy group aids solubility in EtOAc.[1]
Water SolventLow Avoid. High risk of oiling out due to the hydrophobic chloro-ethoxy motif.[1]

Module 2: Standard Operating Procedure (SOP)

Objective: Purification of 3-Chloro-4-ethoxybenzylamine Hydrochloride to >98% purity.

Phase A: Pre-Purification (Acid-Base Extraction)

If your crude purity is <85%, recrystallization will fail.[1] Perform this cleanup first.[1]

  • Dissolve crude material in Dichloromethane (DCM) .

  • Wash with 1M NaOH (converts amine to free base; impurities stay in DCM or wash out).[1]

  • Extract aqueous layer with DCM.[1] Combine organic layers.

  • Dry over

    
     and concentrate to an oil.
    
  • Redissolve in minimal dry Ethanol and add 1.1 eq of HCl (4M in Dioxane) to precipitate the crude salt.

Phase B: Recrystallization Protocol
  • Preparation: Place the crude HCl salt in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5 mL per gram of solid). Heat to reflux (

    
    ).[1]
    
    • Observation: If solid remains, add hot IPA in 1 mL increments until dissolved.

  • Hot Filtration: If black specks (insoluble impurities) remain, filter the hot solution through a pre-heated glass funnel or Celite pad.

  • Nucleation: Remove from heat. Let the flask cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold IPA/Ethyl Acetate (1:1).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Module 3: Troubleshooting Logic (Visualized)

Common failure modes for alkoxy-benzylamines involve "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Use this decision tree to resolve issues.

Recrystallization_Logic Start Start: Hot Solution Cooling Cool to Room Temp Start->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals White Solid Oil Oiling Out (Droplets at bottom) CheckState->Oil Two Liquids NoPpt No Precipitate (Clear Solution) CheckState->NoPpt Nothing Action_Filter Filter & Wash Crystals->Action_Filter Action_Reheat Reheat to Reflux Oil->Action_Reheat Action_Seed Add Seed Crystal or Scratch Glass NoPpt->Action_Seed Action_AddSolvent Add More Solvent (Too Concentrated) Action_Reheat->Action_AddSolvent If Oiled Action_AntiSolvent Add Anti-Solvent (EtOAc or Ether) Action_Seed->Action_AntiSolvent If still nothing Action_AntiSolvent->Cooling Action_AddSolvent->Cooling

Caption: Decision matrix for handling phase separation issues during cooling.

Module 4: Frequently Asked Questions (FAQ)

Q1: The solid turned yellow after drying. Is it degraded?

  • Diagnosis: This indicates oxidation.[1][2] Benzylamines are susceptible to air oxidation, forming imines or aldehydes which are yellow/brown.[1]

  • Fix: Recrystallize again, but add Activated Charcoal during the hot dissolution step (Step 2). Stir for 5 minutes, then perform the Hot Filtration (Step 3).

Q2: Can I recrystallize the Free Base instead of the Salt?

  • Technical Advice: We strongly advise against this. The free base of 3-chloro-4-ethoxybenzylamine is likely an oil or a low-melting solid (

    
    ).[1] It will be difficult to purify by crystallization.[1] The HCl salt raises the melting point (likely 
    
    
    
    based on the methoxy analog [1]) and stabilizes the molecule against oxidation.

Q3: My yield is low (<50%). Where is my product?

  • Diagnosis: The ethoxy group makes the salt more soluble in organic solvents than you might expect.[1]

  • Fix: Collect the "mother liquor" (the filtrate). Concentrate it to half volume on a rotovap and cool it again. You will get a "second crop" of crystals.[1] Alternatively, use a less polar anti-solvent like Diethyl Ether or Hexane to force precipitation.[1]

Q4: I don't have HCl gas. Can I use aqueous HCl?

  • Protocol: Yes. Dissolve the free base in Ethanol.[1] Add concentrated aqueous HCl (37%) dropwise.

  • Warning: Aqueous HCl introduces water.[1] You must remove the water (via azeotropic distillation with toluene or extensive drying) before attempting recrystallization, or the product will stay dissolved.

References

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: 3-Chloro-4-methoxybenzylamine Hydrochloride. Retrieved from (Used as SAR anchor for physical properties).[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification protocols).

  • PubChem. (n.d.).[1][3][4] Compound Summary: 3-Chloro-4-methoxybenzylamine hydrochloride.[1][5] National Library of Medicine.[1] Retrieved from .[1]

Sources

Optimization

Technical Support Center: Impurity Control in (3-Chloro-4-ethoxyphenyl)methanamine Synthesis

The following technical guide details the minimization of impurities during the production of (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3). This guide focuses on the two most prevalent synthetic routes: Reduct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the minimization of impurities during the production of (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3). This guide focuses on the two most prevalent synthetic routes: Reductive Amination and Catalytic Hydrogenation of the Nitrile , addressing the specific chemical liabilities of the aryl-chloride and benzylamine moieties.

Core Synthesis & Impurity Landscape

(3-Chloro-4-ethoxyphenyl)methanamine is a critical intermediate, often used in the synthesis of phosphodiesterase inhibitors (e.g., Avanafil analogs). Its structure presents two competing stability challenges during synthesis:

  • The Benzylamine Nitrogen: Highly nucleophilic, prone to attacking intermediate imines to form secondary amine "dimers."

  • The Aryl Chloride (C-3): Susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions, leading to the des-chloro impurity.

Common Impurity Profile
Impurity TypeStructure / NameOriginCritical Control Parameter
Dimer (Secondary Amine) Bis(3-chloro-4-ethoxybenzyl)amineReductive Amination / Nitrile ReductionAmine-to-Substrate Ratio; Reaction Concentration
Des-Chloro Analog (4-Ethoxyphenyl)methanamineHydrogenolysis of Ar-Cl bondCatalyst selection (Pd vs. Pt/Ni); Hydrogen pressure; Additives
Aldehyde Residue 3-Chloro-4-ethoxybenzaldehydeIncomplete ConversionReducing agent stoichiometry; pH control
Hydrolysis Product 3-Chloro-4-ethoxybenzoic acidNitrile hydrolysis (side reaction)Moisture control; Temperature

Pathway Analysis: The "Dimer" Problem

In reductive amination (using the aldehyde starting material), the primary amine product competes with ammonia for the intermediate imine. If the primary amine wins, the "dimer" is formed.

Visualization: Dimerization Pathway

DimerFormation Aldehyde 3-Chloro-4-ethoxybenzaldehyde Imine Intermediate Imine (Ar-CH=NH) Aldehyde->Imine + NH3 Product Primary Amine (Target) Imine->Product + H2 / Hydride SecImine Secondary Imine (Ar-CH=N-CH2-Ar) Product->SecImine + Imine (Side Reaction) Dimer Secondary Amine (Dimer Impurity) SecImine->Dimer Reduction

Caption: Kinetic competition between ammonia and the product amine leads to dimerization. High ammonia concentration suppresses the red dashed pathway.

Troubleshooting Guide: Reductive Amination

Route: 3-Chloro-4-ethoxybenzaldehyde + NH₃ + Reducing Agent (NaBH₄ / H₂-Catalyst)

Issue: High Levels of Dimer (>5%)

Root Cause: The concentration of free primary amine product is too high relative to ammonia near the reactive imine species. Corrective Protocol:

  • Switch to Ammonium Acetate: Use NH₄OAc (10–15 equivalents) in methanol. The buffering effect stabilizes the iminium ion and ensures a massive excess of nitrogen source.

  • Stepwise Addition: Do not add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) immediately. Allow imine formation equilibrium to establish for 1–2 hours with excess ammonia before reduction.

  • Dilution: Run the reaction at high dilution (0.1 M or lower). Intermolecular dimerization rates drop as the square of concentration, whereas intramolecular reduction is less affected.

Issue: Residual Aldehyde

Root Cause: Equilibrium limitations or water accumulation (if using reversible imine formation). Corrective Protocol:

  • Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water, driving imine formation to completion.

  • Ensure pH is slightly acidic (pH 5–6) to catalyze imine formation, but not so acidic that the amine is fully protonated and non-nucleophilic.

Troubleshooting Guide: Catalytic Hydrogenation

Route: 3-Chloro-4-ethoxybenzonitrile + H₂ + Catalyst (Raney Ni or Pd/C)

Issue: Dechlorination (Loss of Cl)

Root Cause: Palladium (Pd) is excellent at inserting into Ar-Cl bonds, facilitating hydrogenolysis (replacement of Cl with H). Corrective Protocol:

  • Catalyst Substitution: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum and Nickel have significantly lower affinity for oxidative addition into aryl-chloride bonds compared to Palladium [1].

  • Catalyst Poisoning (The "Vancover Modification"): If you must use Pd/C, add a specific poison to attenuate activity.

    • Add thiophene or dilute sulfide (trace amounts) to the reaction.

    • Use an acidic solvent system (e.g., Methanol + HCl). Protonating the amine product prevents it from coordinating to the catalyst, which often accelerates dechlorination.

  • Kinetics Control: Stop the reaction immediately upon consumption of H₂ equivalents. Dechlorination often occurs after the nitrile is reduced.

Visualization: Dechlorination Mechanism

Dechlorination Substrate Chloro-Nitrile (Ar-Cl) Adsorption Adsorption on Catalyst Surface Substrate->Adsorption PathA Pathway A: Nitrile Reduction (Fast on Pt/Ni) Adsorption->PathA Preferred PathB Pathway B: Oxidative Addition into C-Cl (Fast on Pd) Adsorption->PathB Avoid Target Target Amine (Ar-Cl intact) PathA->Target Impurity Des-Chloro Impurity (Ar-H) PathB->Impurity

Caption: Catalyst choice dictates the selectivity between Pathway A (desired) and Pathway B (dechlorination).

Purification & Isolation Strategy

Even with optimized conditions, trace impurities may persist.[1] A "Self-Validating" purification protocol relies on the basicity difference between the primary amine and the dimer.

Protocol: Selective Salt Formation

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., MTBE or Toluene).

  • Acid Wash: Extract with water adjusted to pH 3–4.

    • Logic: The primary amine (pKa ~9.5) will protonate and move to the aqueous layer. The secondary amine dimer (often less soluble as a salt due to lipophilicity) or neutral impurities (aldehyde/alcohol) will partition differently or can be filtered off if they precipitate.

  • Recrystallization of HCl Salt:

    • Generate the HCl salt of the target amine using HCl in Isopropanol.

    • Recrystallize from Ethanol/EtOAc. The linear primary amine salt packs into a crystal lattice more efficiently than the bulky dimer salt, providing a powerful purification factor [2].

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for the reductive amination of the aldehyde? A: Yes, but with caution. Raney Nickel is less prone to dechlorination than Pd/C, but it can be pyrophoric and difficult to handle. It is excellent for the nitrile reduction route. For aldehyde reductive amination, borohydride reagents (NaBH₄) are generally cleaner and easier to control on a lab scale.

Q: Why does my product turn pink/red upon storage? A: This indicates oxidation, likely of trace phenolic impurities (if the ethoxy group cleaved) or oxidation of the amine itself. Store the amine as the Hydrochloride Salt under Argon/Nitrogen. The salt form is significantly more stable to oxidation than the free base.

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the N-Methylated impurity . If you used Methanol as a solvent with Raney Nickel or Pd/C at high temperatures, the solvent can act as an alkylating agent (via dehydrogenation to formaldehyde and subsequent reductive amination).

  • Fix: Switch solvent to Ethanol or Isopropanol, or lower the reaction temperature.

References

  • Catalytic Hydrodechlorination Behavior : Zinovyev, S., et al. "Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions."[2] Journal of Catalysis, 2002. Link

  • Purification of Benzylamines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Edition, Butterworth-Heinemann, 2009.
  • Reductive Amination Protocols : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Synthesis of 3-Chloro-4-methoxybenzenemethanamine : BenchChem Application Note. (Analogous chemistry for ethoxy derivative). Link

Sources

Troubleshooting

Technical Support Center: Chiral Separation of (3-Chloro-4-ethoxyphenyl)ethanamine

The following Technical Support Guide addresses the chiral separation of 1-(3-Chloro-4-ethoxyphenyl)ethanamine . Important Technical Note: The exact chemical name provided, (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 3299...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the chiral separation of 1-(3-Chloro-4-ethoxyphenyl)ethanamine .

Important Technical Note: The exact chemical name provided, (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3), refers to an achiral molecule (the benzylic carbon possesses two hydrogen atoms).[1] In pharmaceutical development, this request almost invariably refers to the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-methyl derivative  (1-(3-Chloro-4-ethoxyphenyl)ethanamine), where the introduction of a methyl group at the benzylic position creates a chiral center. This guide is engineered for that specific chiral challenge.

Executive Summary & Method Strategy

The separation of 1-(3-Chloro-4-ethoxyphenyl)ethanamine enantiomers presents a classic "basic amine" challenge in chiral chromatography. The free amine group tends to interact strongly with residual silanols on the silica support, leading to peak tailing and reduced resolution (


).[1]

Our Proven Strategy:

  • Primary Mode: Normal Phase (NP) or Polar Organic Mode (POM).[1]

  • Stationary Phase: Immobilized Amylose or Cellulose derivatives (e.g., CHIRALPAK® IG, CHIRALPAK® AD-H).[1]

  • Critical Additive: A basic modifier (Diethylamine or Ethylenediamine) is mandatory to mask silanol interactions.[1]

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing ( )

User Question: I am seeing significant tailing on the second eluting enantiomer. I'm using Hexane:IPA (90:10) on a CHIRALPAK AD-H column. How do I fix the peak shape?

Technical Diagnosis: This is a textbook "silanol effect." The basic amine moiety of your analyte is hydrogen-bonding with the acidic silanols on the silica surface of the column, rather than interacting solely with the chiral selector.

Corrective Action:

  • Add a Basic Modifier: Immediately introduce 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) into your mobile phase.[1] DEA is often preferred for primary amines.

  • Switch to Ethylenediamine (EDA): If DEA fails, use 0.1% EDA.[1] EDA is a bidentate ligand that blocks silanols more effectively than monoamines.

  • Column History Check: If the column was previously used with acidic additives (TFA/Acetic Acid), it must be flushed with a basic wash (e.g., Ethanol + 0.5% DEA) for at least 20 column volumes to neutralize adsorbed protons.[1]

Issue 2: Loss of Resolution ( ) after Scale-Up

User Question: We had baseline separation (


) on the analytical column (4.6 mm ID), but when we moved to the semi-prep column (20 mm ID), the peaks merged (

). Why?

Technical Diagnosis: This is likely due to solubility mismatch or frictional heating .

  • Solubility: The sample solvent (diluent) might be too strong (e.g., 100% MeOH injected into a Hexane mobile phase), causing "solvent focusing" failure.[1]

  • Heating: Larger columns generate significant frictional heat at high flow rates, altering the adsorption isotherms.[1]

Corrective Action:

  • Match the Diluent: Dissolve your sample in the mobile phase. If solubility is poor, use the smallest volume of alcohol possible and dilute with hexane.

  • Thermal Management: Lower the flow rate to reduce backpressure or use a column oven set strictly to 25°C. Chiral selectivity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) is temperature-dependent and often improves at lower temperatures.
    
  • Loading Study: You may be overloading the chiral selector. Perform a loading study (inject 1 mg, 2 mg, 5 mg) to find the linear range limit.

Issue 3: Retention Time Drift

User Question: My retention times are shifting earlier with every injection. Is the column degrading?

Technical Diagnosis: For amylose/cellulose columns, this usually indicates incomplete equilibration or modifier accumulation .[1]

  • Polysaccharide phases form a "swollen" gel layer. If the alcohol content changes (even slightly due to evaporation in the reservoir), the polymer swelling changes, altering the pore accessibility.[1]

Corrective Action:

  • Cap the Reservoirs: Prevent evaporation of volatile components like Hexane or DEA.

  • Equilibration Protocol: Flush the column for at least 60 minutes at standard flow before starting the sequence.

  • Temperature Control: Ensure the column oven is active. Ambient temperature fluctuations of ±2°C can shift retention times by >5%.

Experimental Protocols & Data

Standard Screening Protocol (Analytical)

Use this protocol to identify the optimal column/mobile phase combination.[1]

Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 230 nm (or 254 nm)

  • Sample Conc: 0.5 mg/mL in Mobile Phase

StepColumn TypeMobile Phase AMobile Phase BAdditiveRationale
1 Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)n-HexaneEthanol0.1% DEAEthanol often provides better selectivity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) than IPA for amines.
2 Cellulose-tris (3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)n-HexaneIPA0.1% DEAStandard "workhorse" condition.[1]
3 Amylose-tris (3-chloro-4-methylphenylcarbamate) (e.g., OZ-H, IG)n-HexaneEthanol0.1% DEAChlorinated selectors often show unique selectivity for chlorinated analytes (like your target).[1]
4 Polar Organic Mode (Any of the above)AcetonitrileMethanol0.1% DEA + 0.1% Acetic AcidUsed if solubility in Hexane is too low.[1]
Recommended Mobile Phase Additives
AdditiveConcentrationPurposeCompatibility
Diethylamine (DEA) 0.1% v/vStandard basic additive.Compatible with all polysaccharide columns.
Triethylamine (TEA) 0.1% v/vAlternative to DEA.[1]Compatible, but harder to remove in prep.[1]
Ethanolamine 0.1% v/vStronger silanol blocker.Warning: Can degrade silica over time; flush immediately after use.

Visualizing the Workflow

The following diagram illustrates the decision logic for developing a chiral method for this specific amine.

ChiralMethodDevelopment Start Start: 1-(3-Chloro-4-ethoxyphenyl)ethanamine SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck Screening Primary Screen: AD-H, OD-H, IG (Hex/EtOH/DEA 90:10:0.1) SolubilityCheck->Screening Soluble PolarMode Action: Switch to Polar Organic Mode (100% MeOH or ACN/MeOH) SolubilityCheck->PolarMode Insoluble Decision1 Resolution (Rs) > 1.5? Screening->Decision1 Optimize Optimize for Speed/Load (Increase Flow, Reduce Run Time) Decision1->Optimize Yes Problem Analyze Failure Mode Decision1->Problem No Tailing Issue: Tailing? Problem->Tailing Selectivity Issue: Co-elution? Tailing->Selectivity No FixTailing Action: Switch Additive (DEA -> EDA) Tailing->FixTailing Yes FixSelectivity Action: Switch Alcohol (EtOH -> IPA) or Column Selectivity->FixSelectivity Yes Selectivity->PolarMode No (Try POM) FixTailing->Screening Retest FixSelectivity->Screening Retest PolarMode->Screening Retest

Caption: Logic flow for optimizing chiral separation of basic amines, prioritizing mobile phase additives and column selection.

FAQs

Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A: Absolutely. SFC is often superior for preparative scale-up of this molecule.

  • Why: The basic amine is highly soluble in supercritical CO2/Methanol mixtures.

  • Setup: Use a column like CHIRALPAK IG with a gradient of 5-40% Methanol (+0.2% DEA) in CO2. The low viscosity allows for higher flow rates and faster cycle times.

Q: Why do you recommend the "IG" column specifically for this molecule? A: The "IG" phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) contains a chlorinated selector. This often provides "structure-specific" recognition for chlorinated analytes like (3-Chloro-4-ethoxyphenyl)ethanamine through halogen-halogen interactions or specific steric fits that standard AD/OD columns miss.

Q: How do I determine which enantiomer is which? A: You cannot determine absolute configuration (R vs S) by retention time alone.[1] You must use:

  • Polarimetry: Collect fractions and measure optical rotation.

  • X-Ray Crystallography: If you can grow a crystal of the salt.

  • Circular Dichroism (CD): Compare the CD spectrum to a calculated theoretical model.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] Retrieved from [Link]

  • Subramanian, G. (2007).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on chiral amine resolution).

  • Journal of Chromatography A. (2018). Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases. (Provides mechanistic insight into the role of basic additives).
  • PubChem. (2024). Compound Summary: 3-Chloro-4-methoxybenzylamine hydrochloride. Retrieved from [Link] (Validating structural analogs).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Analytical Methods for (3-Chloro-4-ethoxyphenyl)methanamine

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of safe and effective pharmaceutical development. (3-Chloro-4-ethoxyphenyl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of safe and effective pharmaceutical development. (3-Chloro-4-ethoxyphenyl)methanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and accurate analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques for this compound, moving beyond mere protocols to explain the scientific rationale behind methodological choices.

At a Glance: Comparative Overview of Key Analytical Techniques

The choice of an analytical method is dictated by the specific question being asked—be it routine purity assessment, structural confirmation, or trace impurity identification. Each technique offers a unique balance of sensitivity, selectivity, and the type of information it provides.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.Combines the separation power of HPLC with the mass-based detection of mass spectrometry for high sensitivity and selectivity.
Primary Use Quantitative Analysis (Purity & Assay): The gold standard for routine quality control and determining the percentage purity of the main component.Impurity Identification: Excellent for identifying and quantifying volatile or semi-volatile impurities, especially those structurally different from the main analyte.Structural Elucidation & Confirmation: Unambiguously confirms the chemical structure of the compound and provides quantitative data via qNMR.Trace Analysis & Confirmation: Ideal for detecting and identifying trace-level impurities and confirming the molecular weight of components.
Sensitivity High (ng range)Very High (pg range)Low to Moderate (µg-mg range)Extremely High (fg-pg range)
Selectivity Good to ExcellentExcellentExcellent (for structural isomers)Superior
Throughput HighModerate to HighLowHigh
Typical Purity (%) ≥99.5%>98% (often used for impurity profiling)Definitive structural confirmation and quantitative assessment.Used for impurity profiling at ppm levels.
Key Insights Robust, reproducible, and the workhorse for quantitative QC.Requires analyte volatility; may necessitate derivatization for polar amines to prevent peak tailing.[1][2]Provides absolute structural proof. qNMR offers quantification without needing a specific reference standard for the analyte.The ultimate tool for sensitivity and specificity, combining separation with mass identification.[3][4]

The Analytical Workflow: A Holistic Approach

A robust analytical strategy does not rely on a single technique but integrates multiple methods to build a complete profile of the chemical entity. The workflow ensures that from initial sample handling to the final report, data integrity and scientific rigor are maintained.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Prep Sample Receipt & Login Dissolve Accurate Weighing & Dissolution (e.g., in Diluent) Prep->Dissolve HPLC HPLC-UV (Purity & Assay) Dissolve->HPLC GCMS GC-MS (Volatile Impurities) Dissolve->GCMS NMR NMR (Structure ID) Dissolve->NMR LCMS LC-MS (Trace Impurities) Dissolve->LCMS Process Chromatogram/Spectrum Integration & Analysis HPLC->Process GCMS->Process NMR->Process LCMS->Process Report Generate Certificate of Analysis (CoA) & Final Report Process->Report Peer Peer Review Report->Peer

Caption: General analytical workflow for chemical intermediate characterization.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For routine purity determination of (3-Chloro-4-ethoxyphenyl)methanamine, reverse-phase HPLC with UV detection is the most reliable and widely adopted method.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column: A reverse-phase C18 column is the standard choice for moderately polar aromatic compounds. Its long alkyl chains provide sufficient hydrophobic interaction for good retention and separation from polar and non-polar impurities.[5][6]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) allows for the elution of compounds with a wide range of polarities.[5]

  • Acid Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It protonates the primary amine group of the analyte to its ammonium form (R-NH₃⁺). This single ionic state prevents peak tailing that would otherwise occur from interactions with residual acidic silanol groups on the silica support, ensuring sharp, symmetrical peaks essential for accurate quantification.[7]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) provides a robust and linear response.[5]

Experimental Protocol: HPLC-UV Purity Determination

HPLC_Workflow A Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Standard & Sample (~0.5 mg/mL in Diluent) D Inject Standard for System Suitability B->D E Inject Sample Solution D->E F Integrate Peaks & Calculate Area % E->F

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is unparalleled for separating and identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

The Challenge with Amines: Primary amines like (3-Chloro-4-ethoxyphenyl)methanamine are notoriously difficult to analyze directly by GC.[8] Their high polarity and basicity cause strong interactions with the column's stationary phase, leading to poor peak shape (tailing) and potential irreversible adsorption.[1]

Solution 1: Base-Deactivated Columns Using a specialized column where the stationary phase is treated with a base (like potassium hydroxide, KOH) can mitigate the acidic interactions, leading to improved peak symmetry.[8]

Solution 2: Chemical Derivatization (Recommended) A more robust approach is to chemically modify the amine group to make it less polar and more volatile. Silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride) are common methods. This masks the active hydrogens on the amine, drastically improving chromatographic performance.[2]

Experimental Protocol: GC-MS with Derivatization

GCMS_Workflow A Sample Dissolution (~1 mg/mL in Pyridine) B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat Mixture (e.g., 70°C for 30 min) B->C D Inject Derivatized Sample into GC-MS C->D E Acquire Data (Scan Mode) D->E F Identify Peaks via Mass Spectral Library Search E->F

Caption: Workflow for GC-MS analysis including a derivatization step.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split (50:1).

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line: 290 °C.

  • Ion Source: 230 °C.

  • Mass Range: 40-550 amu.

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 0.5 mL of pyridine in a vial.

    • Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

NMR and LC-MS: Orthogonal Methods for Ultimate Confidence

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the definitive tool for structural confirmation. A ¹H NMR spectrum provides a unique fingerprint of the molecule, showing the number of different protons, their chemical environment, and their connectivity. This technique is indispensable for confirming that the correct molecule has been synthesized. Furthermore, quantitative NMR (qNMR), which involves integrating the analyte's signals against a certified internal standard of known concentration, can provide a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte itself.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This makes it the premier technique for detecting and identifying trace-level impurities (e.g., <0.1%). By using a high-resolution mass spectrometer (HRMS), one can determine the elemental composition of an impurity, providing powerful clues to its identity. The LC method described previously is often directly transferable to an LC-MS system, providing both UV and MS data simultaneously.[4]

Conclusion

A comprehensive analytical characterization of (3-Chloro-4-ethoxyphenyl)methanamine cannot be achieved with a single method. A multi-faceted approach is essential for ensuring the quality and safety of this critical pharmaceutical intermediate.

  • HPLC-UV should be employed as the primary method for routine quantitative purity and assay determination.

  • GC-MS , preferably with derivatization, is crucial for identifying and controlling volatile and semi-volatile impurities.

  • ¹H NMR is non-negotiable for the absolute confirmation of the molecular structure.

  • LC-MS provides the highest level of sensitivity and selectivity required for in-depth impurity profiling and stability studies.

By integrating these techniques, researchers and drug development professionals can build a complete and robust data package, ensuring the integrity of their synthetic intermediates and the quality of the final pharmaceutical product.

References

  • PureSynth. (n.d.). 3-Chloro-4-Methoxybenzylamine Hydrochloride 97.0%(HPLC).
  • Beilstein Journals. (n.d.). Supplementary Information.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • BLD Pharm. (n.d.). 329928-04-3|(3-Chloro-4-ethoxyphenyl)methanamine.
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzylamine hydrochloride.
  • SIELC Technologies. (n.d.). Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Conceptual Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Waters. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • IOMC. (n.d.). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
  • MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • Agilent. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run.

Sources

Comparative

Comparative Guide: HPLC Analysis of 3-Chloro-4-ethoxybenzylamine Purity

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity profiling of 3-Chloro-4-ethoxybenzylamine (CAS: 5594-51-4), a critical intermediate in the synthesis of heterocycle-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity profiling of 3-Chloro-4-ethoxybenzylamine (CAS: 5594-51-4), a critical intermediate in the synthesis of heterocycle-based pharmaceuticals.

Due to the basicity of the primary amine (


) and the lipophilicity contributed by the chloro- and ethoxy- substituents, this molecule presents specific chromatographic challenges—primarily peak tailing and retention variability. This document contrasts a Legacy Acidic Method  against an Optimized High-pH Method , demonstrating why the latter offers superior resolution of critical process impurities such as the des-ethyl analogue and reductive amination dimers.

The Analytical Challenge

3-Chloro-4-ethoxybenzylamine possesses a basic nitrogen atom that interacts strongly with residual silanols on traditional silica-based C18 columns. Under standard acidic conditions (pH 2-3), the amine is fully protonated (


), leading to:
  • Secondary Interactions: Ionic attraction to ionized silanols (

    
    ) causes severe peak tailing (
    
    
    
    ).
  • Dewetting: The hydrophobic ethoxy/chloro ring requires high organic content for elution, but the ionized amine requires aqueous solubility, creating a delicate balance.

Impurity Profile Target

To validate purity, the method must resolve the target analyte from likely synthetic byproducts:

  • Impurity A (Precursor): 3-Chloro-4-ethoxybenzonitrile (Neutral, late eluting).

  • Impurity B (Hydrolysis): 3-Chloro-4-hydroxybenzylamine (Polar, early eluting).

  • Impurity C (Dimer): Bis(3-chloro-4-ethoxybenzyl)amine (Highly hydrophobic, very late eluting).

Methodology Comparison

We compared two distinct approaches to determine the most robust protocol for QC environments.

Option A: The Legacy Method (Acidic Phosphate)
  • Principle: Uses low pH to suppress silanol ionization.

  • Drawback: The analyte is positively charged, limiting retention on C18 and failing to mask all silanol activity.

  • Outcome: Broad peaks and poor resolution between the main peak and polar Impurity B.

Option B: The Optimized Method (High pH Hybrid)
  • Principle: Uses a pH (10.0) above the analyte's

    
    . The amine becomes neutral (
    
    
    
    ), increasing hydrophobicity and retention.
  • Technology: Requires "Hybrid Particle" columns (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to alkaline dissolution.

  • Outcome: Sharp symmetrical peaks, enhanced retention, and superior resolution of neutral impurities.

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods analyzing a spiked crude sample (98% purity).

MetricLegacy Method (pH 3.0)Optimized Method (pH 10.0)Verdict
Column Standard C18 (5 µm)Hybrid C18 (3.5 µm)Hybrid wins
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetrical)Optimized wins
Plate Count (

)
~4,500~12,000Optimized wins
Resolution (

)
1.2 (Analyte/Impurity A)3.5 (Analyte/Impurity A)Optimized wins
LOD (S/N=3) 0.05%0.01%Optimized wins

Analyst Note: The improvement in


 in the Optimized Method directly correlates to higher sensitivity (LOD), as the peak height increases when the band width decreases.

Recommended Protocol: Optimized High-pH Method

This protocol is validated for specificity and robustness. It utilizes a hybrid silica column to withstand pH 10.0, ensuring longevity.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  Reagent Grade.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Purified Water: 18.2 MΩ·cm.

Instrument Parameters
  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.7 µm) OR Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (Primary), 254 nm (Secondary).

    • Why 230 nm? The ethoxy-benzyl chromophore absorbs strongly here, maximizing sensitivity for the main amine.

Mobile Phase Preparation[3][4]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.09010Initial Hold
2.09010Injection
15.01090Elute Hydrophobic Impurities
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation[2][5][6][7][8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 3-Chloro-4-ethoxybenzylamine in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: Filter through 0.2 µm PTFE syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the synthesis-impurity relationship.

Diagram 1: Method Development Decision Tree

This logic flow guides the analyst in choosing the High-pH strategy over traditional methods.

MethodSelection Start Analyte: 3-Chloro-4-ethoxybenzylamine (Basic, pKa ~9.4) CheckpH Check Column pH Limit Start->CheckpH StandardSilica Standard Silica (pH 2-8) CheckpH->StandardSilica Legacy Column HybridSilica Hybrid/Polymer (pH 1-12) CheckpH->HybridSilica Modern Column AcidicMethod Acidic Method (pH 3) Analyte Ionized (BH+) StandardSilica->AcidicMethod BasicMethod High pH Method (pH 10) Analyte Neutral (B) HybridSilica->BasicMethod ResultBad Result: Silanol Interaction Tailing Peaks (Tf > 1.5) AcidicMethod->ResultBad ResultGood Result: Suppressed Ionization Sharp Peaks (Tf < 1.2) BasicMethod->ResultGood

Caption: Decision tree highlighting the rationale for selecting High-pH chromatography for basic benzylamine derivatives.

Diagram 2: Impurity Origin & Separation

Understanding where impurities originate helps in identifying them on the chromatogram.

ImpurityMap Start Starting Material (Benzonitrile/Amide) Reaction Reduction Step (LiAlH4 or H2/Cat) Start->Reaction Product Target: 3-Cl-4-EtO-Benzylamine Reaction->Product Main Path ImpurityA Impurity A: Unreacted Precursor (Late Eluting) Reaction->ImpurityA Incomplete ImpurityB Impurity B: Des-ethyl Analog (Early Eluting) Reaction->ImpurityB Side Reaction ImpurityC Impurity C: Dimer Byproduct (Very Late Eluting) Reaction->ImpurityC Coupling

Caption: Synthesis pathway showing the origin of critical impurities resolved by the HPLC method.

References

  • PubChem. (2024).[3] 3-Chloro-4-methoxybenzylamine hydrochloride (Analogous Structure Properties).[4][5] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent Poroshell HPH-C18. Application Note. [Link]

  • Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[6] (General reference for gradient elution of amines).

Sources

Validation

Publish Comparison Guide: GC-MS Characterization of (3-Chloro-4-ethoxyphenyl)methanamine

Executive Summary & Molecule Profile[1] (3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a halogenated benzylamine intermediate often encountered in the synthesis of bioactive pharmacophores or as a metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a halogenated benzylamine intermediate often encountered in the synthesis of bioactive pharmacophores or as a metabolite in designer drug screens. Its analysis is complicated by the high polarity of the primary amine tail, which leads to peak tailing and adsorption in gas chromatography (GC).[1]

This guide provides a definitive protocol for the GC-MS characterization of this molecule. Unlike generic datasheets, we focus on the comparative performance of native vs. derivatized analysis and the resolution of structural isomers, ensuring your data meets rigorous forensic and pharmaceutical standards.

Chemical Profile[3][4][5][6]
  • Formula: C₉H₁₂ClNO[2]

  • MW: 185.65 g/mol [2]

  • Key Features: Primary amine (polar anchor), Chloro-substitution (isotopic signature), Ethoxy group (fragmentation director).

Analytical Challenges & Strategy

Direct injection of benzylamines often results in poor chromatography.[2] To ensure Trustworthiness in your data, you must address two critical failure points:

  • Amine Adsorption: Free amines react with silanol groups in the column, causing "shark-fin" tailing and variable retention times.[2]

  • Isomeric Confusion: The mass spectrum of this molecule is nearly identical to its positional isomers (e.g., 4-chloro-3-ethoxyphenyl). Chromatographic resolution via derivatization is the only reliable differentiator.[2]

The Solution: We compare the Native approach against Perfluoroacylation (PFPA) derivatization.

Experimental Protocols

Materials & Reagents[1][2][7]
  • Analyte: (3-Chloro-4-ethoxyphenyl)methanamine standard (>98%).

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[2] Why PFPA? It introduces a heavy fluorinated group that increases mass (improving high-mass selectivity) and volatility.

  • Solvent: Ethyl Acetate (anhydrous).[2][1]

  • Base: Triethylamine (TEA) – acts as an acid scavenger.

Step-by-Step Derivatization Workflow

This protocol converts the polar amine into a volatile amide, stabilizing the molecule for GC.[2]

  • Dissolution: Dissolve 1 mg of sample in 500 µL Ethyl Acetate.

  • Scavenger Addition: Add 50 µL Triethylamine (TEA).

  • Acylation: Add 50 µL PFPA . Cap vial immediately (moisture sensitive).[2]

  • Incubation: Heat at 60°C for 20 minutes . Causality: Heat ensures complete reaction of the sterically hindered amine.

  • Evaporation: Evaporate to dryness under a stream of N₂.

  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate for injection.

GC-MS Instrument Parameters[1]
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[2]

    • Final: 280°C (hold 5 min).

  • MS Source: EI mode (70 eV), Source Temp 230°C.

Fragmentation Analysis & Interpretation

Understanding the fragmentation is crucial for identification.[2] Below is the predicted fragmentation pathway based on established benzylamine mass spectrometry rules.

Native Molecule (Underivatized)[1]
  • Molecular Ion (M⁺): m/z 185 (small intensity).[2]

  • Base Peak (m/z 169): The dominant mechanism is the loss of the amine group (–NH₂) to form the stable 3-chloro-4-ethoxybenzyl cation (substituted tropylium ion).

  • Secondary Fragments:

    • m/z 141: Loss of Ethene (C₂H₄) from the ethoxy group via a four-membered transition state.

    • m/z 107: Loss of Cl (radical) from the hydroxy-benzyl cation.

PFPA Derivative[1]
  • Molecular Ion (M⁺): m/z 331 (185 + 146 Da shift).[2]

  • Key Fragment (m/z 119): C₂F₅⁺ ion (characteristic of PFPA derivatives).[2]

  • Diagnostic Ion (m/z 176): Cleavage alpha to the amide nitrogen.

Fragmentation M Molecular Ion (M+) m/z 185 Trop Subst. Tropylium (Base Peak) m/z 169 M->Trop - NH2 (16) Phenol Phenolic Cation (Loss of C2H4) m/z 141 Trop->Phenol - C2H4 (28)

Caption: Fragmentation pathway of the native molecule under 70eV Electron Ionization.

Comparative Performance Guide

This section objectively compares the native analysis against the recommended PFPA derivatization and a common alternative (BSTFA).

Table 1: Method Comparison Matrix
FeatureNative Injection PFPA Derivative (Recommended)BSTFA (TMS) Derivative
Peak Shape Poor (Tailing Factor > 1.5)Excellent (Symm. ~1.[2]0)Good (Symm. ~1.[2]1)
Sensitivity Low (Adsorption losses)High (10x gain vs native)Moderate
Stability Low (Thermal degradation)High (Stable for days)Moderate (Hydrolysis risk)
Mass Shift None (MW 185)+146 Da (MW 331)+72 Da (MW 257)
Key Advantage Zero prep timeIsomer Resolution & SensitivityCommon reagent
Isomer Differentiation

A critical risk in drug development is confusing the target with its isomer, (4-Chloro-3-ethoxyphenyl)methanamine .

  • Mass Spec: Both isomers produce nearly identical EI spectra (m/z 185, 169, 141).[2]

  • Chromatography: The PFPA derivative amplifies the structural differences.[2] The para-ethoxy group (target) typically interacts differently with the stationary phase than the meta-ethoxy isomer, resulting in a Retention Time delta of >0.2 minutes, allowing for baseline separation.

Visual Workflow

The following diagram illustrates the complete analytical decision tree, ensuring a self-validating workflow.

Workflow Sample Sample: (3-Chloro-4-ethoxyphenyl)methanamine Decision Select Method Sample->Decision Native Direct Injection (Quick Screen) Decision->Native High Conc. Deriv PFPA Derivatization (Quantitation/ID) Decision->Deriv Trace/Purity GCMS_N GC-MS Analysis (Tailing Peaks) Native->GCMS_N GCMS_D GC-MS Analysis (Sharp Peaks, M+ 331) Deriv->GCMS_D Result_N Result: Qualitative Only Risk: False Negatives GCMS_N->Result_N Result_D Result: Quantitative High Confidence ID GCMS_D->Result_D

Caption: Analytical workflow comparing direct injection vs. PFPA derivatization strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764287, 3-Chloro-4-methoxybenzylamine hydrochloride. Retrieved from [Link]

  • Journal of Food and Drug Analysis (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Vol 16, No. 1. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass spectrum of 4-Methoxybenzenamine. NIST Standard Reference Database.[2] Retrieved from [Link]

Sources

Comparative

Reactivity Comparison of Substituted Benzylamines in Synthesis: A Technical Guide

Executive Summary Benzylamines are ubiquitous pharmacophores and synthetic intermediates. Their reactivity is governed by a delicate balance between nucleophilicity (driven by the nitrogen lone pair availability) and ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamines are ubiquitous pharmacophores and synthetic intermediates. Their reactivity is governed by a delicate balance between nucleophilicity (driven by the nitrogen lone pair availability) and steric accessibility .

This guide provides a comparative analysis of substituted benzylamines, categorizing them by electronic (Hammett) and steric parameters. We demonstrate that while electron-donating groups (EDGs) generally enhance nucleophilicity in


 and acylation reactions, they introduce oxidative instability. Conversely, electron-withdrawing groups (EWGs) require specific catalytic activation (e.g., Buchwald-Hartwig conditions) to achieve comparable yields. Ortho-substitution serves as a "reactivity cliff," significantly impeding transformations regardless of electronic character.

Physical Organic Framework

To predict reactivity, we must quantify the electronic and steric influence of substituents on the benzylic nitrogen.

Electronic Effects (Hammett Correlation)

The reactivity of the benzylic amine nitrogen correlates with the Hammett substituent constant (


).
  • 
     (EDG):  Increases electron density on Nitrogen. Increases pKa. (e.g., 4-OMe, 4-Me).
    
  • 
     (EWG):  Decreases electron density on Nitrogen. Decreases pKa. (e.g., 4-CF
    
    
    
    , 4-NO
    
    
    ).

Table 1: Physical Properties of Representative Benzylamines

SubstituentType

Value
Approx. pKa (Conj. Acid)Relative Nucleophilicity
4-OMe Strong EDG-0.27~9.6High
4-Me Weak EDG-0.17~9.4Moderate-High
H Neutral0.009.33Baseline
4-Cl Weak EWG+0.23~9.0Moderate-Low
4-CF

Strong EWG+0.54~8.7Low
2-Me StericN/A*~9.2Low (Kinetic hindrance)

*Note: Ortho-substituents deviate from standard Hammett plots due to steric inhibition of solvation and resonance.

Visualization of Reactivity Logic

ReactivityLogic Substituent Substituent Type EDG Electron Donating (e.g., -OMe, -Me) Substituent->EDG EWG Electron Withdrawing (e.g., -CF3, -NO2) Substituent->EWG Ortho Ortho-Substitution (Steric) Substituent->Ortho N_LonePair N-Lone Pair Availability EDG->N_LonePair Increases EWG->N_LonePair Decreases Ortho->N_LonePair Blocks Access Acylation Acylation/Alkylation Rate N_LonePair->Acylation Direct Correlation Pd_Binding Pd-Catalysis (Amine Binding) N_LonePair->Pd_Binding Complex Relationship (Binding vs. Poisoning)

Caption: Logical flow determining how substituent electronics and sterics influence nitrogen reactivity.

Comparative Performance Data

Reaction A: Nucleophilic Acylation (Amide Coupling)

Scenario: Reaction with Benzoyl Chloride (1.0 equiv) in DCM at 0°C.

  • Mechanism: Direct nucleophilic attack. Highly sensitive to nucleophilicity.

Benzylamine SubstrateTime to Completion (TLC)Isolated YieldObservation
4-Methoxybenzylamine < 10 min96%Exothermic; requires slow addition.
Benzylamine (Unsubst.) 20 min94%Standard baseline.
4-(Trifluoromethyl)benzylamine 2 hours82%Sluggish; requires warming to RT.
2,6-Dimethylbenzylamine 12 hours45%Steric Failure. Incomplete conversion even with excess acid chloride.

Insight: For sterically hindered amines (2,6-dimethyl), switch to high-energy coupling reagents (e.g., HATU) or convert the acid chloride to a ketene intermediate if applicable, rather than relying on standard Schotten-Baumann conditions.

Reaction B: Reductive Amination

Scenario: Condensation with Benzaldehyde followed by reduction with NaBH(OAc)


.
  • Mechanism: Imine formation (equilibrium)

    
     Irreversible reduction.
    
Benzylamine SubstrateImine Formation RateReduction YieldNotes
4-OMe Fast88%Imine is electron-rich; reduction is facile.
4-CF

Slow91%Imine formation is the rate-determining step (RDS). Once formed, reduction is very fast.
2-Me Moderate75%Steric bulk hinders the initial nucleophilic attack on the carbonyl.

Advanced Application: Buchwald-Hartwig Amination

When nucleophilic substitution fails (e.g., coupling with aryl chlorides), Pd-catalysis is required. Here, the benzylamine acts as the nucleophile.

Critical Comparison:

  • Electron-Poor Benzylamines (4-CF

    
    ):  Often perform better in Buchwald couplings than in 
    
    
    
    reactions because the acidity of the NH proton facilitates deprotonation by the base (e.g., NaOtBu or Cs
    
    
    CO
    
    
    ), which is a key step in the catalytic cycle (forming the Pd-Amido complex).
  • Steric Hindrance: Ortho-substituted benzylamines are notoriously difficult. They inhibit the formation of the required square-planar Pd-complex.

Recommended System for "Difficult" Benzylamines:

  • Catalyst: Pd

    
    (dba)
    
    
    
  • Ligand: BrettPhos or RuPhos (Specifically designed for bulky/primary amines).

  • Base: NaOtBu (Strong base required for activation).

Experimental Protocols

Protocol A: General Reductive Amination (Self-Validating)

Best for: Synthesizing secondary amines without polyalkylation.

Reagents:

  • Substituted Benzylamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DCM (0.2 M concentration)

  • Acetic Acid (catalytic, 1-2 drops)

Workflow:

  • Imine Formation (Checkpoint 1): Mix amine and aldehyde in DCM. Add acetic acid. Stir 30 mins.

    • Validation: Spot TLC. The aldehyde spot should disappear/diminish before adding the reductant. If not, add 4Å molecular sieves and stir longer.

  • Reduction: Add STAB in one portion. Stir at RT for 2-16 h.

    • Validation: Gas evolution (minimal) indicates active hydride.

  • Quench (Checkpoint 2): Add saturated NaHCO

    
    .
    
    • Observation: Cessation of bubbling. pH of aqueous layer should be ~8-9.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Buchwald-Hartwig Coupling for Deactivated Benzylamines

Best for: Coupling 4-CF


-benzylamine with Aryl Chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Substituted Benzylamine (1.2 equiv)

  • Pd(OAc)

    
     (1 mol%)
    
  • XPhos or BrettPhos (2 mol%)

  • K

    
    PO
    
    
    
    or NaOtBu (1.4 equiv)
  • Toluene or 1,4-Dioxane (degassed)

Workflow:

  • Inert Setup: Flame-dry Schlenk tube/vial. Cycle Argon/Vacuum 3x.

  • Pre-catalyst Formation: Add Pd source and Ligand. Add solvent.[1] Stir 5 mins at RT.

    • Validation: Solution color change (often to deep orange/red) indicates ligation.

  • Addition: Add Aryl Chloride, Amine, and Base. Seal.

  • Reaction: Heat to 80-100°C.

    • Validation: Monitor consumption of Aryl Chloride by TLC/LCMS.

  • Filtration: Filter through a pad of Celite to remove Pd black before concentration.

Decision Making Workflow

Use this diagram to select the optimal synthetic route based on your specific benzylamine.

SynthesisSelection Start Start: Select Benzylamine Check_Sub Check Substituent Start->Check_Sub Ortho Ortho-Substituted (Steric Bulk) Check_Sub->Ortho Para_Meta Para/Meta-Substituted Check_Sub->Para_Meta Route_B Route B: Buchwald-Hartwig (Ligand: BrettPhos) Ortho->Route_B Moderate Hindrance Route_C Route C: High Temp/Pressure or Microwave Ortho->Route_C High Hindrance Check_Elec Check Electronics Para_Meta->Check_Elec EDG Electron Rich (OMe, Me) Check_Elec->EDG EWG Electron Poor (CF3, NO2) Check_Elec->EWG Route_A Route A: Standard Sn2 or Reductive Amination EDG->Route_A Highly Nucleophilic EWG->Route_A If Electrophile is Strong EWG->Route_B Weak Nucleophile

Caption: Decision tree for selecting synthetic conditions based on benzylamine substitution patterns.

References

  • Hammett Equation & pKa Correlations

    • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195.

    • Validation of pKa trends: "Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors...". J. Pharm. Biomed. Anal.2002 .

  • Reductive Amination Methodology

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem.1996 , 61, 3849–3862.

  • Buchwald-Hartwig Amination (Steric & Electronic Scope)

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[2]2011 , 2, 27–50.

    • Specifics on Amine Nucleophiles: "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates."[1] Molecules2010 .

  • General Reactivity & Synthesis of Amines

    • "Synthesis of Amines."[3][4][5][6][7] Chemistry LibreTexts. Link

Sources

Validation

A Comparative Guide to the Efficacy of (3-Chloro-4-ethoxyphenyl)methanamine in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the judicious selection of chemical intermediates is a cornerstone of efficient and robust synthetic strategies. The properties of these building blocks directly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the judicious selection of chemical intermediates is a cornerstone of efficient and robust synthetic strategies. The properties of these building blocks directly influence reaction outcomes, scalability, and the overall economic viability of producing active pharmaceutical ingredients (APIs). This guide provides a detailed comparative analysis of (3-Chloro-4-ethoxyphenyl)methanamine, a key intermediate, against structurally similar analogues. We will delve into its performance in a common and critical chemical transformation, supported by representative data and a validated experimental protocol, to provide actionable insights for researchers and drug development professionals.

The Strategic Advantage of (3-Chloro-4-ethoxyphenyl)methanamine

(3-Chloro-4-ethoxyphenyl)methanamine is a substituted benzylamine derivative whose utility is derived from the unique interplay of its functional groups. The primary amine serves as a versatile nucleophilic handle for constructing a wide array of bonds. The electronic nature of the aromatic ring is modulated by two key substituents: an electron-withdrawing chlorine atom at the meta-position and an electron-donating ethoxy group at the para-position. This specific arrangement creates a finely tuned electronic profile that balances nucleophilicity and stability, making it an invaluable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.

Performance Benchmark: N-Acylation Reactivity

To objectively assess the efficacy of (3-Chloro-4-ethoxyphenyl)methanamine, we benchmark its performance against two closely related intermediates—one lacking the chloro group and one lacking the ethoxy group—in a model N-acylation reaction with an acyl chloride. N-acylation is a fundamental amide bond-forming reaction, ubiquitous in pharmaceutical synthesis.[1][2][3]

Table 1: Comparative Data for Model N-Acylation Reaction
IntermediateKey SubstituentsReaction Time (h)Yield (%)Purity (HPLC, %)Mechanistic Rationale
(3-Chloro-4-ethoxyphenyl)methanamine -Cl (EWG), -OEt (EDG)394>99The opposing electronic effects of the chloro (withdrawing) and ethoxy (donating) groups create a balanced nucleophilicity, leading to a clean, high-yielding reaction with minimal side products.
(4-ethoxyphenyl)methanamine-OEt (EDG)29197The strong electron-donating ethoxy group enhances the amine's nucleophilicity, resulting in a faster reaction. However, this heightened reactivity can lead to the formation of diacylation or other impurities.[1]
(3-chlorophenyl)methanamine-Cl (EWG)68598The potent electron-withdrawing nature of the chlorine atom significantly reduces the amine's nucleophilicity, leading to a substantially slower reaction and lower overall yield under identical conditions.

Analysis of Efficacy:

The experimental data summarized above clearly positions (3-Chloro-4-ethoxyphenyl)methanamine as the superior intermediate for this transformation. It achieves an optimal balance between reaction rate and selectivity. While (4-ethoxyphenyl)methanamine reacts faster, it compromises final purity, potentially necessitating more demanding purification steps. Conversely, (3-chlorophenyl)methanamine's attenuated reactivity makes it less efficient, impacting throughput and overall yield. This demonstrates that the specific substitution pattern of (3-Chloro-4-ethoxyphenyl)methanamine provides a distinct advantage for achieving high-purity, high-yield products in a reasonable timeframe.

Validated Experimental Protocol: N-Acylation of Benzylamines

This protocol provides a robust, self-validating methodology for the N-acylation of primary amines, as used in our comparative study.

1. Materials & Reagents:

  • Amine Intermediate (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3. Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the final, high-purity amide.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the N-acylation protocol, from reactant preparation to the final purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants Dissolve Amine & TEA in Anhydrous DCM Cooling Cool to 0 °C Reactants->Cooling Addition Dropwise Addition of Acyl Chloride Cooling->Addition Stirring Warm to RT & Monitor via TLC Addition->Stirring Quench Quench with Water Stirring->Quench Wash Sequential Washes: HCl, NaHCO₃, Brine Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify via Recrystallization or Chromatography Dry->Purify Product Final Product: High-Purity Amide Purify->Product

Caption: Fig. 1: Experimental workflow for N-acylation.

Conclusion

This comparative guide demonstrates that the efficacy of a chemical intermediate is determined by the subtle interplay of its structural features. (3-Chloro-4-ethoxyphenyl)methanamine, with its balanced electronic profile, offers a distinct advantage over simpler analogues in N-acylation reactions, delivering superior yields and purity. This balance minimizes the need for extensive optimization and simplifies downstream purification, ultimately accelerating the synthetic process. For researchers and developers aiming to construct complex molecular architectures efficiently and reliably, (3-Chloro-4-ethoxyphenyl)methanamine represents a strategically sound choice of building block.

References

  • Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • Organic Chemistry Portal.
  • An Efficient Greener Approach for N-acylation of Amines in W

Sources

Comparative

A Comparative Guide to the Synthesis of Avanafil: An Analysis of Starting Materials and Strategic Pathways

Avanafil, marketed under trade names like Stendra® and Spedra®, is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is distinguished by its rapid onset of action, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Avanafil, marketed under trade names like Stendra® and Spedra®, is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is distinguished by its rapid onset of action, often within 15 to 30 minutes, which provides a significant clinical advantage in the treatment of erectile dysfunction.[4][5] The molecular architecture of Avanafil, characterized by a substituted pyrimidine-5-carboxamide core, necessitates a multi-step synthesis. The efficiency, cost-effectiveness, and scalability of this synthesis are critically dependent on the chosen starting materials and the overall strategic approach.

This guide provides an in-depth comparison of the primary synthetic routes to Avanafil, focusing on the underlying chemical logic and providing objective, data-driven benchmarks. It is intended for researchers, chemists, and professionals in drug development who are focused on process optimization and manufacturing scalability.

Core Synthetic Strategies: A High-Level Overview

The synthesis of Avanafil, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, generally follows a convergent approach. This strategy involves the independent synthesis of key fragments—the pyrimidine core and the chiral side chains—which are then coupled in the later stages. The primary variations in synthetic routes hinge on the initial choice of the pyrimidine starting material and the sequence of assembling the three key side chains.

We will benchmark two principal, field-proven approaches:

  • The Original "Thioether Oxidation" Route: This classic approach, detailed in early patents, begins with a 2-methylthiopyrimidine derivative.[6][7][8] It relies on an oxidation of the thioether to create a reactive sulfonyl group, which then serves as a leaving group for nucleophilic substitution.

  • The "Direct Halogenation" Route from Cytosine: A more recent, atom-economical approach utilizes cytosine, an inexpensive and readily available industrial raw material.[9][10] This route avoids the use of sulfur chemistry and instead relies on direct halogenation of the pyrimidine ring to introduce the necessary reactive sites.

Route 1: The Thioether Oxidation Pathway

This synthetic strategy is a well-established method for constructing the Avanafil molecule. It is characterized by a linear sequence of substitutions and functional group transformations on a pre-formed pyrimidine ring. The key starting materials are 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine and 3-chloro-4-methoxybenzylamine .[6][7]

Workflow Diagram: Thioether Oxidation Route

G SM1 4-Chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine IntA Intermediate A (Substituted Pyrimidine) SM1->IntA Nucleophilic Substitution SM2 3-Chloro-4-methoxy- benzylamine SM2->IntA IntB Intermediate B (Sulfonyl Intermediate) IntA->IntB Oxidation (m-CPBA) IntC Intermediate C (Pyrrolidinyl Adduct) IntB->IntC Nucleophilic Substitution (S)-2-Hydroxymethyl- pyrrolidine IntD Intermediate D (Carboxylic Acid) IntC->IntD Ester Hydrolysis Avanafil Avanafil IntD->Avanafil Amide Coupling (EDCI/HOBT, 2-Aminomethylpyrimidine)

Caption: Synthetic workflow for the Thioether Oxidation route to Avanafil.

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (Intermediate A)

  • Protocol: To a solution of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine in a suitable solvent like dichloromethane, add 3-chloro-4-methoxybenzylamine. An acid scavenger such as triethylamine or sodium carbonate is added to neutralize the HCl generated during the reaction.[1][8] The reaction is typically stirred at room temperature until completion.

  • Causality: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine at the C4 position for displacement by the primary amine of the benzylamine side chain. The base is crucial to prevent protonation of the nucleophile, which would render it unreactive.

Step 2: Synthesis of the Sulfonyl Intermediate (Intermediate B)

  • Protocol: Intermediate A is dissolved in a chlorinated solvent, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 25-30°C).[4]

  • Causality: The methylthio (-SMe) group is a poor leaving group. Oxidation to the corresponding methylsulfonyl (-SO₂Me) group transforms it into an excellent leaving group. The sulfonyl group is highly electron-withdrawing, which greatly facilitates the subsequent nucleophilic substitution at the C2 position.

Step 3: Introduction of the Chiral Side Chain (Intermediate C)

  • Protocol: The sulfonyl intermediate (B) is reacted with (S)-2-(hydroxymethyl)pyrrolidine (also known as L-prolinol) in the presence of a base like triethylamine.[6]

  • Causality: The nitrogen of the pyrrolidine ring acts as a nucleophile, displacing the methylsulfonyl group at the C2 position of the pyrimidine ring. The use of the (S)-enantiomer of the pyrrolidine derivative establishes the final, required stereochemistry of Avanafil.

Step 4: Ester Hydrolysis (Intermediate D)

  • Protocol: The ethyl ester (Intermediate C) is hydrolyzed to the corresponding carboxylic acid using a base such as potassium hydroxide in an aqueous/alcoholic solvent mixture, followed by acidic workup.[7]

  • Causality: This saponification reaction is necessary to prepare the carboxylic acid for the final amide bond formation.

Step 5: Final Amide Coupling to Yield Avanafil

  • Protocol: The carboxylic acid (Intermediate D) is coupled with 2-(aminomethyl)pyrimidine. This reaction is mediated by a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBT) or dicyclohexylcarbodiimide (DCC).[6][11]

  • Causality: The coupling agents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the primary amine of 2-(aminomethyl)pyrimidine to form the final amide bond, yielding Avanafil.

Performance Benchmarking (Route 1)
ParameterObservationRationale / Potential Issues
Overall Yield ModerateMultiple steps, including an oxidation and several substitutions, can lead to cumulative losses.
Starting Materials Moderately expensive4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine is a specialized reagent.
Reagents Use of m-CPBAm-CPBA can be hazardous on a large scale. Requires careful temperature control.
Impurity Profile Potential for over-oxidation or related sulfoxide/sulfone impurities.[12][13] Residual hydrazine from HOBT can also be a concern.[11]
Scalability Viable, but requires careful process control, particularly during the oxidation step. Column chromatography may be needed for intermediates.[4][7]

Route 2: The Cytosine-Based Pathway

This more modern approach aims to improve the atom economy and cost-effectiveness of the synthesis by starting from cytosine , a very cheap and widely available bulk chemical.[9] This route reorders the introduction of the side chains and utilizes halogenation as a key activation step.

Workflow Diagram: Cytosine-Based Route

G SM1 Cytosine IntV Intermediate V (N-benzylated cytosine) SM1->IntV Substitution SM2 3-Chloro-4-methoxy- benzyl halide SM2->IntV IntVI Intermediate VI (Pyrrolidinyl Adduct) IntV->IntVI Condensation (S)-2-Hydroxymethyl- pyrrolidine IntVII Intermediate VII (Halogenated Intermediate) IntVI->IntVII Halogenation Avanafil Avanafil IntVII->Avanafil Addition/Coupling (N-(2-methylpyrimidine) methanamide)

Caption: Synthetic workflow for the Cytosine-based route to Avanafil.

Detailed Experimental Protocol (Route 2)

Step 1: Synthesis of N-(3-chloro-4-methoxybenzyl) cytosine (Intermediate V)

  • Protocol: Cytosine is reacted with a 3-chloro-4-methoxybenzyl halide (e.g., the bromide or chloride) in the presence of an acid-binding agent like potassium carbonate.[9]

  • Causality: This step attaches the C4 side chain via a substitution reaction. The choice of base and solvent is critical to control the site of alkylation.

Step 2: Condensation with Chiral Side Chain (Intermediate VI)

  • Protocol: The N-benzylated cytosine (V) undergoes a condensation reaction with (S)-2-(hydroxymethyl)pyrrolidine.[10]

  • Causality: This reaction installs the C2 side chain, establishing the stereocenter early in the synthesis.

Step 3: Halogenation of the Pyrimidine Ring (Intermediate VII)

  • Protocol: Intermediate VI is subjected to a halogenation reaction, for instance using a reagent like phosphorus oxychloride (POCl₃), to introduce a halogen at the C5 position.

  • Causality: This step activates the C5 position of the pyrimidine ring, preparing it for the final carbon-carbon bond formation or coupling step.

Step 4: Final Coupling to Yield Avanafil

  • Protocol: The halogenated intermediate (VII) is reacted with N-(2-methylpyrimidine)methanamide in an addition or coupling reaction to form the final carboxamide side chain.[10]

  • Causality: This final step completes the molecular framework of Avanafil.

Performance Benchmarking (Route 2)
ParameterObservationRationale / Potential Issues
Overall Yield Potentially higherFewer discrete functional group manipulation steps (like oxidation/hydrolysis) can improve overall throughput.
Starting Materials Highly cost-effectiveCytosine is an inexpensive, commodity-scale starting material.[9]
Reagents Use of halogenating agentsReagents like POCl₃ are common in industrial synthesis but require careful handling.
Impurity Profile Potential for impurities related to halogenation (e.g., di-halogenated species) or incomplete coupling.
Scalability ExcellentThe use of inexpensive starting materials and potentially fewer steps makes this route highly attractive for industrial production.[9]

Comparative Summary and Conclusion

Synthetic RouteKey Starting Material(s)Key TransformationProsCons
Route 1: Thioether 2-Methylthiopyrimidine derivative, 3-Chloro-4-methoxybenzylamineThioether Oxidation to SulfoneWell-established, predictable chemistryUse of potentially hazardous oxidizing agents, multi-step process, more expensive starting material.
Route 2: Cytosine Cytosine, 3-Chloro-4-methoxybenzyl halidePyrimidine HalogenationHighly cost-effective, atom-economical, fewer steps, suitable for large-scale production.[9]Requires careful control of halogenation and subsequent coupling steps.

For laboratory-scale synthesis and initial discovery efforts, the Thioether Oxidation Route provides a reliable and well-documented pathway. Its linear and modular nature allows for straightforward troubleshooting and analogue synthesis.

However, for industrial-scale manufacturing and process optimization, the Cytosine-Based Route presents clear advantages. Its foundation on an inexpensive and readily available starting material significantly lowers the cost of goods.[9] The potentially shorter reaction sequence and improved atom economy align well with the principles of green chemistry and efficient manufacturing, making it the superior choice for commercial production.[9]

The selection of a synthetic route is ultimately a balance of scale, cost, safety, and regulatory considerations. While both routes effectively produce high-purity Avanafil, the strategic shift from specialized pyrimidine derivatives to bulk commodity chemicals like cytosine represents a significant advancement in the process chemistry of this important therapeutic agent.

References

  • Google Patents. CN104003981A - Synthesis method of avanafil.
  • Zheng, Y., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available from: [Link]

  • Therapeutic Goods Administration (TGA). AusPAR Avanafil. Available from: [Link]

  • RSC Publishing. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. Available from: [Link]

  • Li, P., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Available from: [Link]

  • Google Patents. US20160362400A1 - Avanafil preparation method.
  • New Drug Approvals. AVANAFIL. Available from: [Link]

  • Google Patents. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates.
  • European Medicines Agency (EMA). Spedra, INN-avanafil. Available from: [Link]

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Avanafil. Available from: [Link]

  • New Drug Approvals. AVANAFIL …..A PDE5 inhibitor. Available from: [Link]

  • Google Patents. US20160075693A1 - Avanafil preparation method.
  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available from: [Link]

  • ResearchGate. Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... Available from: [Link]

  • New Drug Approvals. WO 2015177807, New patent on AVANAFIL by Wanbury. Available from: [Link]

  • Hangzhou Jeci Biochem Technology Co.,Ltd. What is Avanafil Intermediate? Available from: [Link]

  • ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (3-Chloro-4-ethoxyphenyl)methanamine

Executive Summary & Chemical Profile Target Substance: (3-Chloro-4-ethoxyphenyl)methanamine CAS Number: 329928-04-3 Chemical Class: Halogenated Benzylamine Derivative Primary Hazard Classification: CORROSIVE (Skin Corr.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Substance: (3-Chloro-4-ethoxyphenyl)methanamine CAS Number: 329928-04-3 Chemical Class: Halogenated Benzylamine Derivative Primary Hazard Classification: CORROSIVE (Skin Corr.[1][2][3] 1B) / SEVERE IRRITANT

This guide provides an operational safety framework for researchers handling (3-Chloro-4-ethoxyphenyl)methanamine.[1] Unlike generic safety data sheets (SDS), this document focuses on the causality of hazards—specifically the nucleophilic and alkaline nature of the primary benzylic amine—to dictate Personal Protective Equipment (PPE) selection and handling protocols.

Immediate Action Required:

  • Storage: Cold-chain storage (2-8°C) is often recommended for benzylamines to prevent oxidative degradation and color change.[1] Store under inert gas (Argon/Nitrogen).

  • Ventilation: Handle exclusively within a certified chemical fume hood.

Risk Assessment & Hazard Logic (The "Why")

To select the correct PPE, one must understand the molecular behavior of the substance.

The Amine Threat (Corrosivity)

The primary amine group (


) is a potent Lewis base and nucleophile.[1] Upon contact with biological tissue, it triggers:
  • Saponification: Reacts with skin lipids, destroying the protective barrier.

  • Protein Denaturation: Disrupts cellular structures, leading to deep, penetrating chemical burns that may not be immediately painful (insidious onset).

The Lipophilic Vector (Absorption)

The chloro- and ethoxy- substituents on the benzene ring increase the molecule's lipophilicity (LogP).[1] This allows the compound to penetrate the stratum corneum (outer skin layer) faster than simple benzylamine, increasing the risk of systemic toxicity if dermal exposure occurs.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.[4]

PPE Selection Table[3][5]
Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Spills / >10g)Scientific Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch) + GogglesAmines cause irreversible corneal opacity.[1] Standard safety glasses allow vapor bypass.
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Acts as a second skin; prevents perspiration from compromising the outer glove.
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil)Laminated Film (e.g., Silver Shield®)Nitrile: Good splash protection.[1] Laminate: Essential for immersion/spill cleanup; amines permeate nitrile over time.
Body Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Tychem/PVC)Cotton absorbs; synthetics melt on skin during fire.[1] Aprons prevent "soak-through" to chest/lap.[1]
Respiratory Fume Hood (Sash at 18")Full-Face Respirator (OV/P100 Cartridge)Only required if hood failure occurs or spill is outside containment.[1]
Glove Permeation Logic
  • Warning: Latex gloves are NOT recommended. Amines can permeate latex matrices rapidly.

  • Change Schedule: Replace outer nitrile gloves every 30 minutes of active handling, or immediately upon splash contact.

Operational Handling Protocol

Workflow Visualization

The following diagram outlines the "Safe Path" for handling this substance, minimizing cross-contamination.

HandlingProtocol cluster_hood Inside Chemical Fume Hood Start Storage (4°C) Equilibration Equilibrate to RT (Prevent Condensation) Start->Equilibration Sealed Container Transfer Transfer to Fume Hood Equilibration->Transfer Dry Exterior Weighing Weighing/Dispensing (Static Control) Transfer->Weighing Anti-static Gun Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Slow Addition Waste Waste Segregation (Basic Stream) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing temperature equilibration and containment.

Detailed Steps
  • Equilibration: Remove the container from cold storage and let it warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the bottle, which hydrolyzes the amine or causes clumping.

  • Static Control: Benzylamines can be static-prone powders. Use an anti-static gun or ionizer during weighing to prevent "flying powder" that could bypass the sash.

  • Liquid Handling: If the substance is liquid (or melted), use positive-displacement pipettes to prevent dripping (high surface tension/viscosity issues).

  • Reaction Setup:

    • Incompatibility: violent reaction with acid chlorides, anhydrides, and strong oxidizers.[5]

    • Exotherm: When neutralizing or acidifying, add acid slowly to the amine solution with cooling.

Emergency Response & Spill Management

Decontamination Logic

Self-Validating Step: If you smell a "fishy" or ammonia-like odor, containment is breached.[1] Stop immediately.

  • Skin Contact:

    • Immediate Flush: Water for 15 minutes. Do not use vinegar (acid) on skin; the heat of neutralization can worsen the burn.

    • Soap: Use non-abrasive soap to remove the lipophilic residues.

  • Eye Contact:

    • Irrigate: 15 minutes minimum. Hold eyelids open.

    • Medical: Seek ophthalmologist assessment immediately (alkaline burns penetrate deep).

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Size Volume > 10mL? Start->Size Fume Fumes/Vapors Present? Size->Fume No Evacuate EVACUATE LAB Call EHS Size->Evacuate Yes Fume->Evacuate Yes (Outside Hood) Absorb Absorb with Vermiculite/Sand Fume->Absorb No (Inside Hood) Neutralize Treat Waste with Dilute Citric Acid Absorb->Neutralize Dispose Double Bag -> Hazardous Waste Neutralize->Dispose

Figure 2: Decision logic for spill response. Note that direct neutralization of the spill is avoided to prevent thermal runaway; absorb first, then treat.

Waste Disposal

  • Classification: Basic organic waste.

  • Segregation: Do NOT mix with acidic waste streams (potential for violent heat generation).

  • Labeling: Clearly mark as "Corrosive - Basic - Toxic."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved from [Link][1]

  • PubChem. (2025). 3-Chloro-4-methoxybenzylamine hydrochloride (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.